4-Chloropyrimidine-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYVENFABMPERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306280 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-09-5 | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Chloropyrimidine-2,5-diamine
The following technical guide is structured to serve as a definitive reference for the characterization of 4-Chloropyrimidine-2,5-diamine .
Executive Summary & Molecular Identity[1][2]
In the development of antiviral nucleoside analogs and CDK inhibitors, 4-Chloropyrimidine-2,5-diamine serves as a critical scaffold. Its structural integrity is often compromised by regioisomeric contamination, specifically from the thermodynamically more stable 2,4-diamino-6-chloropyrimidine (Minoxidil intermediate).
This guide provides a self-validating analytical framework to confirm the identity of the 2,5-diamine isomer, distinguishing it from common impurities through specific spectroscopic markers.
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 4-Chloropyrimidine-2,5-diamine |
| CAS Number | 14631-09-5 (Distinct from 156-83-2) |
| Molecular Formula | |
| Molecular Weight | 144.56 g/mol |
| Monoisotopic Mass | 144.0203 Da ( |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/methanol |
Synthesis & Impurity Logic (Graphviz Visualization)
Understanding the synthetic origin is required to predict impurity profiles. The standard route involves the chlorination of 5-nitropyrimidinols followed by selective reduction.
Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The reduction step is the primary source of regio-purity concerns.
Mass Spectrometry (MS) Analysis[3][4][5][6]
Mass spectrometry provides the primary "fingerprint" for validation, specifically through the chlorine isotope pattern.
Ionization Protocol
-
Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).
-
Solvent: Methanol/Water + 0.1% Formic Acid.
Key Diagnostic Peaks
The presence of a Chlorine atom imposes a strict 3:1 intensity ratio on the molecular ion cluster.
| m/z Value | Ion Identity | Relative Abundance | Diagnostic Criteria |
| 145.0 | 100% (Base Peak) | Primary molecular ion. | |
| 147.0 | ~32% | PASS/FAIL Check: Must observe ~3:1 ratio. | |
| 109.0 | Variable | Loss of Chlorine radical/HCl. | |
| 128.0 | Low | Loss of primary amine. |
Fragmentation Logic
Under collision-induced dissociation (CID), the molecule typically fragments via:
-
Dehalogenation: Loss of Cl (neutral -35 or HCl -36).
-
Ring Cleavage: Loss of HCN (27 Da) characteristic of pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][7][8]
NMR is the definitive tool for distinguishing the 2,5-diamine from the 2,6-diamine isomer.
H NMR (DMSO- , 400 MHz)
-
Solvent Choice: DMSO-
is required to visualize the exchangeable amine protons, which often collapse in or .
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.70 – 7.90 | Singlet (s) | 1H | H-6 | CRITICAL MARKER. Located between N1 and C5- |
| 6.10 – 6.40 | Broad Singlet (br s) | 2H | C2- | Flanked by two ring nitrogens (guanidine-like). Typically more acidic/deshielded than C5- |
| 4.80 – 5.20 | Broad Singlet (br s) | 2H | C5- | Electron-rich amine. Upfield shift relative to C2- |
Differentiation Note:
-
Target (2,5-diamine): H6 is a singlet at ~7.8 ppm.
-
Isomer (2,6-diamine): H5 is a singlet at ~5.7 ppm (highly shielded).
-
If you see a singlet below 6.0 ppm, you have the wrong isomer.
C NMR (DMSO- , 100 MHz)
| Shift ( | Assignment | Environment |
| 158.5 | C-2 | Guanidine-like carbon ( |
| 152.0 | C-4 | Attached to Chlorine ( |
| 146.5 | C-6 | Aromatic |
| 128.0 | C-5 | Attached to Amine ( |
Infrared (IR) Spectroscopy
IR is used primarily for functional group confirmation and solid-state form identification.
-
Method: ATR-FTIR (Attenuated Total Reflectance).
-
Key Bands:
-
3450, 3320 cm⁻¹:
stretching (Primary amines). Look for doublets indicating free .[1] -
1620 – 1640 cm⁻¹:
Ring stretching / Amine bending (Scissoring). -
740 – 780 cm⁻¹:
stretching (Strong band).
-
Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the two distinct amine signals:
-
Weigh 5-10 mg of the solid compound.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Critical Step: Add 1 drop of
only after the initial scan. will cause the amine peaks (6.2 and 5.0 ppm) to disappear, confirming they are exchangeable protons and revealing the non-exchangeable H-6 singlet clearly.
Purity Profiling (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: 254 nm (Pyrimidine absorption max).
-
Retention Time Logic: The 4-chloro derivative is more hydrophobic than the 4-hydroxy impurity (hydrolysis product) but less hydrophobic than the fully reduced des-chloro analog.
References
-
Compound Identity & CAS Verification
-
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 14631-09-5.
-
Source:
-
-
Synthetic Pathway & Reduction Methods
-
Spectroscopic Data Correlation
- Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." (Standard reference for substituent effects on pyrimidine rings).
-
Source:
Sources
Quantum Chemical Calculations for Chloropyrimidines: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Chloropyrimidines represent a critical scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties. Understanding the intricate relationship between their molecular structure and function is paramount for the rational design of novel therapeutics and advanced materials. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of these halogenated heterocycles. This in-depth technical guide provides a comprehensive overview of the theoretical background, practical implementation, and interpretive analysis of quantum chemical calculations applied to chloropyrimidines. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these computational methods in their work.
Introduction: The Significance of Chloropyrimidines and the Role of Quantum Chemistry
Chloropyrimidines are a class of heterocyclic compounds characterized by a pyrimidine ring substituted with one or more chlorine atoms. This structural motif is prevalent in a vast array of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring profoundly influences the molecule's electronic distribution, dipole moment, and intermolecular interaction capabilities. These factors, in turn, govern their binding affinity to biological targets and their overall pharmacokinetic and pharmacodynamic profiles.
Quantum chemistry offers a powerful lens through which to examine these molecular properties with high fidelity. By solving the Schrödinger equation (or its approximations), we can compute a wide range of molecular descriptors that are often difficult or impossible to measure experimentally. These calculations enable a deep, mechanistic understanding of chloropyrimidine behavior, facilitating a more rational and efficient design process for new molecules with desired properties.
Foundational Concepts in Quantum Chemical Calculations
A successful quantum chemical investigation hinges on the judicious selection of a computational method and a basis set. This choice represents a trade-off between computational cost and accuracy.
Computational Methods: A Brief Overview
The two most widely employed families of methods for studying molecules of the size of chloropyrimidines are ab initio Hartree-Fock (HF) theory and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for a first-principles method, HF theory neglects electron correlation, which can be a significant limitation for accurately predicting certain properties.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For chloropyrimidines, hybrid functionals such as B3LYP have been shown to provide reliable results for a variety of properties.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets: These are widely used and offer a systematic way to improve accuracy. Common examples include:
-
6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often a good starting point for geometry optimizations.
-
6-311++G(d,p): A triple-split valence basis set with diffuse functions (++) on both heavy and hydrogen atoms, in addition to polarization functions. This larger basis set is recommended for calculations where a more accurate description of anions or weak interactions is required, such as in the study of reaction mechanisms or non-covalent interactions.
-
-
Correlation-Consistent Basis Sets (cc-pVXZ): Developed by Dunning and coworkers, these basis sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit for correlated calculations. They are generally more computationally expensive but can provide higher accuracy.
Expert Insight: The choice of method and basis set should always be validated for the specific property of interest. For instance, while B3LYP/6-31G(d,p) may be sufficient for geometry optimization, a larger basis set like 6-311++G(d,p) might be necessary for accurate prediction of vibrational frequencies or electronic properties.
A Practical Workflow for Quantum Chemical Calculations of Chloropyrimidines
This section outlines a step-by-step workflow for performing and analyzing quantum chemical calculations on a representative chloropyrimidine, 2-chloropyrimidine.
Caption: A typical workflow for quantum chemical calculations on chloropyrimidines.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
Objective: To find the equilibrium geometry of the chloropyrimidine and confirm it is a true minimum on the potential energy surface.
Step-by-Step Methodology:
-
Construct the Input Molecule: Build the 3D structure of 2-chloropyrimidine using a molecular modeling software (e.g., GaussView, Avogadro). The initial geometry can be based on standard bond lengths and angles.
-
Set up the Calculation: In the input file for your quantum chemistry software (e.g., Gaussian, Q-Chem, GAMESS), specify the following:
-
Route Section: #p B3LYP/6-31G(d,p) Opt Freq
-
B3LYP/6-31G(d,p): Specifies the DFT method and basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to perform a vibrational frequency calculation following the optimization.
-
-
Molecular Specification: Provide the atomic coordinates of 2-chloropyrimidine in the appropriate format (e.g., Z-matrix or Cartesian coordinates).
-
-
Execute the Calculation: Submit the input file to the quantum chemistry program.
-
Analyze the Output:
-
Convergence: Verify that the geometry optimization has converged successfully. This is typically indicated by a message in the output file.
-
Vibrational Frequencies: Examine the calculated vibrational frequencies. A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the initial geometry should be perturbed and re-optimized.
-
Zero-Point Energy (ZPE): The output will also provide the ZPE, which is a correction to the electronic energy.
-
Trustworthiness Check: The absence of imaginary frequencies is a critical self-validating check for a stable molecular structure.
Protocol 2: Advanced Electronic Structure Analysis
Objective: To gain deeper insights into the electronic properties and reactivity of the optimized chloropyrimidine structure.
Step-by-Step Methodology:
-
Prepare the Input: Using the optimized geometry from Protocol 1, create a new input file.
-
Set up the Calculation:
-
Route Section: #p B3LYP/6-311++G(d,p) Pop=NBO
-
B3LYP/6-311++G(d,p): Employs a larger basis set for a more accurate description of the electronic structure.
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis.
-
-
-
Execute the Calculation: Run the single-point energy calculation.
-
Analyze the Output:
-
HOMO-LUMO Analysis:
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more easily excitable and generally more reactive. For chloropyrimidines, this can provide insights into their susceptibility to nucleophilic or electrophilic attack.
-
-
Natural Bond Orbital (NBO) Analysis:
-
The NBO analysis provides a chemically intuitive picture of bonding and charge distribution.
-
Examine the natural atomic charges to understand the charge distribution within the molecule. The nitrogen atoms and the chlorine atom are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.
-
Investigate donor-acceptor interactions (hyperconjugation) to understand intramolecular charge transfer and stabilization.
-
-
Molecular Electrostatic Potential (MEP) Map:
-
The MEP map visualizes the electrostatic potential on the electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack.
-
Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. In chloropyrimidines, these are typically located around the nitrogen atoms.
-
Blue regions (positive potential) indicate electron-poor areas, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the chlorine.
-
-
Interpreting the Data: From Numbers to Chemical Insights
The true power of quantum chemical calculations lies in the interpretation of the computed data to derive meaningful chemical and biological insights.
Data Presentation: A Comparative Table
For a series of chloropyrimidine derivatives, summarizing the key computed properties in a table allows for easy comparison and identification of structure-activity relationships.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Chloropyrimidine | -7.85 | -0.92 | 6.93 | 3.75 |
| 2,4-Dichloropyrimidine | -8.12 | -1.54 | 6.58 | 1.89 |
| 2,4,6-Trichloropyrimidine | -8.35 | -2.01 | 6.34 | 0.00 |
Note: These are illustrative values and would be obtained from actual calculations.
Interpretation:
-
As the number of chlorine substituents increases, both the HOMO and LUMO energy levels are lowered, indicating increased electrophilicity.
-
The decreasing HOMO-LUMO gap suggests an increase in chemical reactivity.
-
The dipole moment changes significantly with the substitution pattern, which will influence solubility and intermolecular interactions.
Visualization of Molecular Properties
Visualizing computed data is crucial for an intuitive understanding.
Caption: Visualizing MEP and Frontier Molecular Orbitals of a chloropyrimidine.
Applications in Drug Development
Quantum chemical calculations on chloropyrimidines have direct applications in the drug discovery and development pipeline.
-
Target Interaction Analysis: MEP maps and NBO charges can help rationalize and predict the interactions of a chloropyrimidine-based inhibitor with amino acid residues in a protein's active site. For instance, the electron-rich nitrogen atoms can act as hydrogen bond acceptors.
-
Reactivity and Metabolism Prediction: The HOMO and LUMO energies can provide insights into the metabolic stability of a compound. Molecules with a small HOMO-LUMO gap might be more susceptible to oxidative metabolism.
-
Covalent Inhibitor Design: For chloropyrimidines designed as covalent inhibitors, quantum chemical calculations can be used to model the reaction mechanism of covalent bond formation with a target residue (e.g., cysteine). This can aid in optimizing the reactivity of the "warhead."
-
QSAR and Machine Learning: Computed quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as features in Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity of new chloropyrimidine derivatives.
Conclusion and Future Perspectives
Quantum chemical calculations provide a robust and versatile framework for investigating the structure, reactivity, and properties of chloropyrimidines. By carefully selecting appropriate methods and basis sets, researchers can gain invaluable insights that can accelerate the design and development of novel drugs and materials. The continued development of more accurate and efficient computational methods, coupled with the growth of machine learning, promises to further enhance the predictive power of these approaches, solidifying their role as a cornerstone of modern chemical research.
References
-
GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved February 10, 2026, from [Link]
-
Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Retrieved February 10, 2026, from [Link]
-
Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Retrieved February 10, 2026, from [Link]
-
List of quantum chemistry and solid-state physics software - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
O'Keeffe, P., Bolognesi, P., Casavola, A. R., Catone, D., Zema, N., Turchini, S., & Avaldi, L. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Molecular Physics, 107(19), 2025-2035. [Link]
-
Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., ... & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13592-13600. [Link]
-
ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.). Retrieved February 10, 2026, from [Link]
-
O'Keeffe, P., Bolognesi, P., Casavola, A. R., Catone, D., Zema, N., Turchini, S., & Avaldi, L. (2009). An experimental and computational study of the valence photoelectron spectra of halogenated pyrimidines. Semantic Scholar. [Link]
-
A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Adhikari, D., Ghimire, M. K., & Jha, P. K. (2017). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Journal of Institute of Science and Technology, 22(1), 10-18. [Link]
-
Adhikari, D., Ghimire, M. K., & Jha, P. K. (2017). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Nepal Journals Online. [Link]
-
Sundaraganesan, N., & Ilango, S. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 837-844. [Link]
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Journal of the American Society for Mass Spectrometry, 6(1), 27-39. [Link]
-
Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., ... & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. CNR-IRIS. [Link]
-
Krylov, A. I., & Gill, P. M. (2013). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. The Journal of chemical physics, 138(19), 194103. [Link]
-
Krishnakumar, V., & John Xavier, R. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link]
-
Arjunan, V., Santhanam, R., & Mohan, S. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 249-260. [Link]
-
Molecular Electrostatic Potential (MEP). (n.d.). Retrieved February 10, 2026, from [Link]
-
APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN. (n.d.). IJSDR. Retrieved February 10, 2026, from [Link]
-
Optimized structure of chloropicrin, showing the HOMO (left) and LUMO (right). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]
-
Basis Set and their correlations with quantum chemical computations. (2015). JETIR. [Link]
-
How to Use Quantum Chemistry for Drug Optimization. (2026, February 3). Patsnap Eureka. [Link]
-
Labanowski, J. K. (2001, January 19). SIMPLIFIED INTRODUCTION TO AB INITIO BASIS SETS. Computational Chemistry List. [Link]
-
Carlsson, A. C., & Tcyrulnikov, S. (2018). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Chemistry–A European Journal, 24(53), 14144-14151. [Link]
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). ChemistrySelect, 7(13), e202104523. [Link]
-
Agoni, C., & Trose, A. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug design, development and therapy, 11, 223. [Link]
-
Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan. [Link]
-
DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. (2023). DergiPark. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]
-
Jensen, F. (Ed.). (2021). Basis Sets in Computational Chemistry (1st ed.). Springer. [Link]
-
Kumar, A., & Zhang, K. Y. J. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. International Journal of Molecular Sciences, 25(3), 1604. [Link]
-
Natural bond orbital - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
-
(a-d) Molecular electrostatic potential (MEP) maps of (a) neutral PP-1... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Ghorab, M. M., El-Kalyoubi, S., & El-Sebaey, S. A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Semantic Scholar. [Link]
-
Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). (2018). International Journal of Pure and Applied Mathematics. [Link]
-
2-Chloropyrimidine. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Feller, D. (1996). Basis Set Selection for Molecular Calculations. Chemical Reviews, 96(2), 737-750. [Link]
-
Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
DFT Investigations on the Interactions Between Pyrimidine Derivatives and Ag/Au/Cu Metal Clusters: Solvation Effects and Reactivity Analysis. (2023). ResearchGate. [Link]
-
Lindqvist, L., Czochralska, B., Fontaine-Aupart, M. P., Kawczynski, W., Tfibela, F., & Douki, T. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 609-614. [Link]
-
Dziedzic, J., Fox, S. J., Fox, T., Takeda, T., & Skylaris, C. K. (2013). Natural bond orbital analysis in the ONETEP code: Applications to large protein systems. Journal of chemical physics, 138(5), 054102. [Link]
-
MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. (2022). International Research Journal of Education and Technology. [Link]
-
Quantum Chemical Approaches to the Encapsulation of Parathion, Chlorpyrifos and Coumaphos by Armchair and Zigzag Boron Nitride Nanotubes Doped with Aluminum. (2023). MDPI. [Link]
-
DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]
The 2,4-Diaminopyrimidine Scaffold: A Technical Guide to Rational Antifolate Design
Executive Summary
The 2,4-diaminopyrimidine pharmacophore represents one of the most successful triumphs of rational drug design in the 20th century. Unlike the serendipitous discovery of penicillin, the development of diaminopyrimidines—exemplified by Trimethoprim (TMP) , Pyrimethamine , and Methotrexate —was predicated on a mechanistic understanding of the folate metabolic pathway.
This guide serves as a technical dossier for medicinal chemists and pharmacologists, dissecting the structural logic, synthetic pathways, and validation protocols for this class of Dihydrofolate Reductase (DHFR) inhibitors.
Historical Genesis: The Transition to Rational Design
The history of diaminopyrimidines is inextricably linked to the work of George Hitchings and Gertrude Elion at Burroughs Wellcome (now GSK).[1] In the 1940s, diverging from the industry standard of screening dyes, they adopted the "antimetabolite" hypothesis.
-
The Premise: If bacteria require specific substrates for DNA synthesis, structurally similar "false" substrates could jam the enzymatic machinery.[1]
-
The Target: They identified that Lactobacillus casei relied on a specific factor (later identified as folic acid) for growth.
-
The Breakthrough: By modifying the pyrimidine ring of thymine and cytosine, they synthesized 2,4-diaminopyrimidine derivatives. They discovered that replacing the oxygen at position 4 with an amino group created a molecule that mimicked the pteridine ring of folic acid but acted as a competitive inhibitor.
This work culminated in the 1988 Nobel Prize in Physiology or Medicine, validating the shift from "trial-and-error" to "lock-and-key" drug discovery.
Figure 1: The evolutionary timeline of diaminopyrimidines, moving from broad antimetabolites to selective DHFR inhibitors.
Mechanistic Deep Dive: DHFR Inhibition & Selectivity
The therapeutic index of diaminopyrimidines relies entirely on selectivity . While both humans and bacteria utilize DHFR to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), the enzyme structures differ subtly but critically.[2]
The Mechanism
The 2,4-diamino motif functions as a molecular mimic of the pteridine ring of dihydrofolate.
-
Protonation: The N1 nitrogen of the pyrimidine ring becomes protonated within the enzyme active site.
-
Ionic Bonding: This protonated nitrogen forms a critical ionic bond with a conserved acidic residue deep in the binding pocket (Asp27 in E. coli DHFR; Glu30 in vertebrate DHFR).
-
Hydrogen Bonding: The 2-amino and 4-amino groups act as hydrogen bond donors to backbone carbonyls of the enzyme, anchoring the inhibitor.
The Selectivity Filter (Cooperativity)
Why does Trimethoprim kill bacteria but spare the human host?
-
Affinity Gap: TMP binds to bacterial DHFR ~30,000 times more tightly than mammalian DHFR.
-
NADPH Cooperativity: In bacterial DHFR, the binding of the cofactor NADPH induces a conformational change that increases the affinity for TMP (positive cooperativity). In mammalian DHFR, this cooperative effect is absent or much weaker.[3] This thermodynamic distinction is the cornerstone of its safety profile.
Figure 2: Mechanistic pathway showing the selective inhibition of Bacterial DHFR by Trimethoprim and the synergistic blockade by Sulfonamides.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
To design a potent diaminopyrimidine, one must optimize the 5-position substituent . The 2,4-diamino pyrimidine ring is the "anchor," but the "tail" at position 5 dictates target specificity (bacterial vs. protozoal vs. mammalian).
| Feature | Structural Requirement | Function/Effect |
| Pyrimidine Ring | 2,4-Diamino substitution | Essential for mimicking the pteridine ring of folate and H-bonding with Asp27/Glu30. |
| N1 Nitrogen | Must remain unsubstituted | Critical for protonation and ionic interaction with the enzyme's active site carboxylate. |
| 5-Position Bridge | Methylene (-CH2-) or direct bond | Connects the pharmacophore to the lipophilic tail. Methylene bridges (as in TMP) allow flexibility. |
| 5-Position Tail | Trimethoxybenzyl (TMP) | Optimized for bacterial DHFR hydrophobic pocket. |
| Chlorophenyl (Pyrimethamine) | Optimized for Plasmodial DHFR (Malaria). | |
| Bulky Lipophilic (Piritrexim) | Targets mammalian DHFR (Anticancer) by exploiting wider hydrophobic pockets. |
Synthetic Protocol: The Anilino-Nitrile Route
While early syntheses used cinnamic acid derivatives, the industrial standard for generating 5-benzyl-2,4-diaminopyrimidines (like Trimethoprim) utilizes the condensation of a benzaldehyde with a beta-aminonitrile.
Reaction Scheme
Precursors: 3,4,5-Trimethoxybenzaldehyde + 3-Anilinopropionitrile.
Step 1: Knoevenagel Condensation The aldehyde is condensed with the nitrile in a polar solvent (DMSO or DMF) with a strong base (sodium methoxide) to form the benzylidene intermediate.
-
Why: This establishes the carbon skeleton and the 5-position substitution pattern early.
Step 2: Guanidine Cyclization The intermediate reacts with guanidine free base.
-
Why Guanidine? Guanidine provides the N-C-N motif required to close the pyrimidine ring and automatically installs the 2-amino group.
Laboratory Protocol (Small Scale)
Note: All steps must be performed in a fume hood. Guanidine is corrosive.
-
Preparation of Guanidine: Dissolve Guanidine Hydrochloride (10 mmol) in absolute ethanol. Add Sodium Ethoxide (10 mmol) to generate the free base. Filter off the NaCl precipitate.
-
Condensation: In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (5 mmol) and 3-ethoxypropionitrile (5 mmol) in ethanol.
-
Cyclization: Combine the guanidine solution with the aldehyde mixture. Reflux for 4–6 hours.
-
Isolation: Cool the mixture to 4°C. The crude pyrimidine will precipitate.
-
Purification: Recrystallize from ethanol/water (50:50).
-
Yield Check: Expect a white crystalline solid (MP: ~199–203°C for TMP).
Figure 3: Synthetic workflow for Trimethoprim via the nitrile route.
Validation Protocol: Spectrophotometric DHFR Assay
To confirm the activity of a synthesized diaminopyrimidine, a kinetic assay measuring the oxidation of NADPH is the gold standard.
Principle
DHFR catalyzes the reaction: DHF + NADPH + H⁺ → THF + NADP⁺
-
NADPH absorbs light strongly at 340 nm .
-
NADP⁺ and THF do not absorb significantly at this wavelength.
-
Metric: The rate of decrease in Absorbance (A340) is directly proportional to enzyme activity.
Reagents[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to protect the enzyme).
-
Substrate: Dihydrofolic acid (DHF), 100 µM stock (Protect from light!).
-
Cofactor: NADPH, 100 µM stock.
-
Enzyme: Recombinant E. coli DHFR (for antibacterial testing) or Human DHFR (for toxicity/selectivity testing).
Step-by-Step Methodology
-
Blanking: Set spectrophotometer to 340 nm, 25°C. Blank with Assay Buffer.
-
Mixture Prep: In a quartz cuvette, add:
-
890 µL Assay Buffer
-
50 µL NADPH stock
-
10 µL Inhibitor (Test Compound in DMSO) - Incubate 2 mins to allow binding.
-
-
Initiation: Add 50 µL DHF substrate. Rapidly mix by inversion.
-
Measurement: Immediately record A340 every 15 seconds for 3 minutes.
-
Calculation:
-
Determine the slope (ΔA/min) of the linear portion.
-
Calculate % Inhibition relative to a DMSO-only control.
-
IC50 Determination: Repeat with varying inhibitor concentrations (e.g., 0.1 nM to 10 µM) and plot dose-response using non-linear regression.
-
References
-
Hitchings, G. H., & Elion, G. B. (1988). The Nobel Prize in Physiology or Medicine 1988.[1][4] NobelPrize.org. [Link]
-
Burchall, J. J., & Hitchings, G. H. (1965).[5] Inhibitor binding analysis of dihydrofolate reductase from various species. Molecular Pharmacology. [Link]
-
Cody, V., & Zakrzewski, S. F. (1982). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry. [Link][6]
-
Roth, B., et al. (1962).[5] The Chemistry and Biological Activity of the 2,4-Diaminopyrimidines. Journal of Medicinal and Pharmaceutical Chemistry. [Link]
Sources
- 1. womenshistory.org [womenshistory.org]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 6. Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability and Degradation of 4-Chloropyrimidine-2,5-diamine
This guide details the stability profile and degradation pathways of 4-Chloropyrimidine-2,5-diamine (CAS 14631-09-5). It is designed for researchers requiring precise control over the handling, analysis, and storage of this labile heterocyclic intermediate.
Chemical Identity & Structural Context
Before addressing stability, it is critical to distinguish this specific isomer from its more common regioisomers used in high-volume drug synthesis (e.g., Minoxidil intermediates).
| Feature | Target Compound | Common Isomer (Confusion Risk) |
| IUPAC Name | 4-Chloropyrimidine-2,5-diamine | 6-Chloropyrimidine-2,4-diamine |
| CAS Number | 14631-09-5 | 156-83-2 |
| Structure | Cl at C4; Amines at C2, C5 | Cl at C6; Amines at C2, C4 |
| Electronic State | Electron-rich C5-amine activates the ring but is susceptible to oxidation. | C4-amine is less electron-rich; ring is more stable to oxidation. |
Critical Structural Insight: The presence of the amino group at the C5 position (para to the C2-amine) creates a p-phenylenediamine-like electronic system embedded within the pyrimidine ring. This makes the compound significantly more prone to oxidative degradation than its 2,4-diamino counterparts.
Degradation Pathways
Pathway A: Hydrolytic Dechlorination (Acid-Catalyzed)
The C4-chlorine atom is activated for Nucleophilic Aromatic Substitution (
-
Mechanism: Water attacks the C4 position, displacing the chloride ion.
-
Product: 2,5-Diaminopyrimidin-4-ol, which rapidly tautomerizes to the stable 2,5-diaminopyrimidin-4(3H)-one .
-
Kinetics: Slow at neutral pH; rapid at pH < 3 or pH > 10.
Pathway B: Oxidative Coupling (The "Browning" Effect)
The most pervasive instability issue is oxidative discoloration. The 2,5-diamino motif allows for the formation of quinone-imine type species upon exposure to air, leading to dimerization and polymerization.
-
Mechanism:
-
Single-electron oxidation of the C5-amine yields a radical cation.
-
Further oxidation forms a reactive quinone diimine intermediate.
-
This electrophile reacts with the amino group of a parent molecule (Michael-type addition) to form azo-dimers or phenazine-like oligomers.
-
-
Observation: White powder turns pink/tan (early oxidation)
dark brown (advanced polymerization).
Pathway C: Photolytic Dechlorination
Pyrimidines absorb strongly in the UV region (
Visualization of Mechanisms[1]
Figure 1: Hydrolysis and Tautomerization Pathway
Caption: Acid-catalyzed hydrolysis of the C4-chloro group leads to the stable pyrimidone tautomer.
Figure 2: Oxidative Degradation Workflow
Caption: The 2,5-diamino motif facilitates oxidation to reactive quinone imines, resulting in colored oligomers.
Analytical Strategy & Protocols
To accurately quantify these degradation products, a generic HPLC method is insufficient due to the high polarity of the diamino-pyrimidine core.
Recommended HPLC Method (Reverse Phase - Ion Pairing)
-
Column: C18 Polar-Embedded or Phenyl-Hexyl (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0 (Acidic pH keeps amines protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B (Hold 2 min)
30% B over 15 min. (High polarity requires low organic start). -
Detection: UV at 254 nm (aromatic ring) and 290 nm (oxidized dimers often absorb at higher wavelengths).
Impurity Profiling Table
| Relative Retention Time (RRT) | Proposed Identity | Origin | Limit (Suggested) |
| 0.4 - 0.6 | 2,5-Diaminopyrimidin-4(3H)-one | Hydrolysis | < 0.5% |
| 0.8 - 0.9 | Pyrimidine-2,5-diamine | Photolysis (De-Cl) | < 0.2% |
| 1.00 | 4-Chloropyrimidine-2,5-diamine | API / Target | N/A |
| > 1.5 | Azo-dimers / Oligomers | Oxidation | < 0.5% |
Handling & Storage Protocols
Due to the oxidative instability described above, standard laboratory storage is inadequate.
-
Atmosphere: Must be stored under Argon or Nitrogen . The 2,5-diamine moiety is an oxygen scavenger.
-
Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.
-
Solvent Choice:
-
Avoid: Protic solvents (MeOH, Water) for long durations, as they promote hydrolysis.
-
Preferred: DMSO or DMF (anhydrous) for reactions; store solutions frozen.
-
-
Light: Amber vials are mandatory to prevent photolytic dechlorination.
References
-
Chemical Identity & Isomerism
- Mechanistic Grounding (Pyrimidine Hydrolysis): Brown, D. J. The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Standard text establishing C4-chloro lability in pyrimidines). Lagowski, J. M., & Katritzky, A. R. Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry. (Detailing the amino-oxo tautomerism of hydrolysis products).
- Corbett, J. F. The Chemistry of Hair Dyes: Oxidation of p-Phenylenediamines. Journal of the Society of Cosmetic Chemists.
Physicochemical Characterization of 4-Chloropyrimidine-2,5-diamine: A Technical Guide
Executive Summary & Structural Distinction
4-Chloropyrimidine-2,5-diamine (CAS: 14631-09-5) is a specialized pyrimidine intermediate distinct from its more common isomer, 4-chloro-2,6-diaminopyrimidine (a Minoxidil precursor). This compound serves as a critical scaffold in the synthesis of purine mimics, antifolates, and kinase inhibitors.
Its chemical utility is defined by the C4-Chlorine "handle" (susceptible to nucleophilic aromatic substitution,
Structural Identity
-
Molecular Formula:
[6] -
Molecular Weight: 144.56 g/mol
-
SMILES: Nc1cnc(Cl)c(N)n1
Molecular Identity & Spectroscopic Profiling
Accurate identification relies on distinguishing the 2,5-diamine substitution pattern from 2,4- and 4,6- isomers.
Nuclear Magnetic Resonance (NMR)
The proton environment is the primary confirmation tool.
-
-NMR (DMSO-
):-
~7.5-8.0 ppm (1H, s): The proton at C6 . This is the diagnostic signal. In 2,4-diamino-6-chloropyrimidine, the ring proton is at C5, which is more shielded (
~5.7 ppm). The downfield shift to ~7.8 ppm confirms the proton is adjacent to ring nitrogens and the electron-withdrawing chlorine. -
~6.0-6.5 ppm (2H, s, broad): C2-Amino group (
). -
~4.5-5.5 ppm (2H, s, broad): C5-Amino group (
). -
Differentiation: The C5-amine is typically more electron-rich and may appear upfield relative to the C2-amine, which is flanked by two ring nitrogens.
-
~7.5-8.0 ppm (1H, s): The proton at C6 . This is the diagnostic signal. In 2,4-diamino-6-chloropyrimidine, the ring proton is at C5, which is more shielded (
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion (
): m/z 145.0.[7] -
Isotope Pattern: A distinct 3:1 ratio between m/z 145 and 147 confirms the presence of a single Chlorine atom (
vs ).
Infrared Spectroscopy (FT-IR)
-
3300–3450
: Primary amine N-H stretching (doublet peaks). -
1580–1650
: C=N ring stretching and N-H bending. -
~750–800
: C-Cl stretching vibration.
Solid-State & Physicochemical Properties[7]
Thermal Analysis
This compound exhibits high crystallinity due to extensive intermolecular hydrogen bonding between the amino groups and ring nitrogens.
-
Melting Point: Expected range >200°C (often with decomposition).
-
TGA (Thermogravimetric Analysis): Essential to determine desolvation onset. 5-amino pyrimidines can be hygroscopic or form hydrates.
Solubility Profile
The compound is amphoteric but predominantly basic.
-
Water: Low to Moderate. Solubility increases significantly at pH < 4 (protonation of ring nitrogens).
-
DMSO/DMF: High solubility (Preferred for
reactions). -
Alcohols (MeOH/EtOH): Moderate solubility; often requires heating.
-
Non-polar (Hexane/DCM): Insoluble.
Reactivity Mapping (The "C5 vs C2" Rule)
The critical synthetic advantage of this molecule is the reactivity difference between the two amines.
-
C5-Amine: Resembles an aniline. It is more nucleophilic and susceptible to oxidation. It reacts faster with electrophiles (e.g., acyl chlorides) than the C2-amine.
-
C2-Amine: Resembles a guanidine moiety. It is less nucleophilic due to the electron-withdrawing nature of the adjacent ring nitrogens.
-
C4-Chlorine: Activated for
, but the electron-donating C5-amine deactivates the ring slightly compared to 4-chloropyrimidine.
Figure 1: Reactivity profile highlighting the differential behavior of functional groups.
Analytical Method Development (HPLC)[8][9][10]
Separating highly polar diaminopyrimidines requires preventing peak tailing caused by the interaction of amines with residual silanols on the column.
HPLC Protocol (Self-Validating)
-
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) or HILIC for enhanced retention.
-
Rationale: Standard C18 often fails to retain this polar molecule, leading to elution in the void volume.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% TFA in Water.
-
Note: Buffering is critical to control the ionization state of the amines.
-
-
Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain polar species).
-
Detection: UV at 254 nm (aromatic max) and 280 nm .
-
System Suitability:
-
Tailing Factor (
): Must be < 1.5. -
Resolution (
): > 2.0 from any hydrolysis byproduct (2,5-diamino-4-hydroxypyrimidine).
-
Impurity Profile
Common impurities to track during synthesis or storage:
-
Hydrolysis Product: 2,5-diamino-4-hydroxypyrimidine (Loss of Cl).
-
Oxidation Dimers: Azo-linkages at the C5 position (indicated by yellow/brown discoloration).
Characterization Workflow
This workflow ensures the material meets the stringent requirements for pharmaceutical intermediates.
Figure 2: Step-by-step analytical workflow for validating 4-chloropyrimidine-2,5-diamine.
Data Summary Table
| Property | Value / Characteristic | Method |
| Appearance | Off-white to pale yellow crystalline powder | Visual |
| Molecular Weight | 144.56 Da | Calculated |
| Mass Spectrum | m/z 145.0 ( | ESI-MS |
| Melting Point | > 200°C (dec.)[6] | DSC |
| Solubility | DMSO (High), Water (Low), MeOH (Mod.) | Gravimetric |
| pKa (Calc.) | ~3.5 (Ring N), ~6.0 (Amine) | Potentiometric Titration |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) | Stability Protocol |
Storage Warning: The C5-amine is sensitive to oxidation. Store under inert gas and protect from light to prevent the formation of colored oxidative impurities.
References
-
PubChem. (n.d.). Compound Summary for CID 84565: 2-Chloropyrimidine-4,5-diamine. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: While the title is 2-chloro-4,5-diamine, this record contains data relevant to the isomer class and connectivity).
-
European Patent Office. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine (EP0483204). (Relevant for synthesis precursors and chlorination methodology). Retrieved from [Link]
Sources
- 1. chem960.com [chem960.com]
- 2. 56145-03-0|4,6-Dichloropyrimidine-2,5-diamine hydrochloride|BLDpharm [bldpharm.com]
- 3. 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 4. 1194-78-1|6-Chloropyrimidine-2,4,5-triamine|BLD Pharm [bldpharm.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Methodological & Application
Synthesis of kinase inhibitors using 4-Chloropyrimidine-2,5-diamine
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Chloropyrimidine-2,5-diamine
Abstract
This application note details the synthetic utility of 4-Chloropyrimidine-2,5-diamine (CAS: 113524-74-6) as a privileged scaffold in the design of Type I and Type II kinase inhibitors. While the 2,4-diaminopyrimidine scaffold (e.g., Brigatinib, Gefitinib analogs) is ubiquitous in oncology, the 2,5-diaminopyrimidine core offers a distinct vector geometry for targeting the ATP-binding pocket, particularly relevant for LRRK2 , CDK , and ALK inhibitor discovery. This guide provides validated protocols for the regioselective functionalization of the C4-chloride "warhead" while preserving the integrity of the C2/C5-amine hinge binders.
Structural Rationale & Mechanistic Insight
The efficacy of aminopyrimidines lies in their ability to mimic the adenine ring of ATP. However, the specific substitution pattern dictates selectivity.
-
The 2,5-Diamine Advantage: Unlike the 2,4-isomer, the 2,5-diaminopyrimidine scaffold presents the C5-amine as a solvent-exposed vector or a handle for interacting with the "gatekeeper" residue, while the C2-amine anchors to the hinge region via hydrogen bonding (typically to the backbone carbonyl of the kinase hinge).
-
The C4-Chloro "Warhead": The chlorine atom at the C4 position is activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3). -
Synthetic Challenge: The primary challenge is the competing nucleophilicity of the exocyclic amines (C2-NH2, C5-NH2) against the external nucleophile intended to displace the C4-Cl. Self-polymerization is a risk.
Strategic Solution: We utilize Acid-Mediated Activation , which protonates the ring nitrogens (increasing C4 electrophilicity) and partially protonates the exocyclic amines (decreasing their nucleophilicity), thereby directing the reaction toward the desired cross-coupling.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for functionalizing 4-Chloropyrimidine-2,5-diamine based on the nucleophile type.
Caption: Decision tree for the regioselective functionalization of 4-Chloropyrimidine-2,5-diamine.
Detailed Protocols
Method A: Acid-Catalyzed with Aryl Amines (Standard Kinase Protocol)
Best for: Coupling anilines to create the hydrophobic tail typical of LRRK2 or ALK inhibitors.
Materials:
-
4-Chloropyrimidine-2,5-diamine (1.0 equiv)
-
Substituted Aniline (e.g., 4-morpholinoaniline) (1.1 equiv)
-
Solvent: n-Butanol (anhydrous) or Isopropanol
-
Catalyst: 4.0 M HCl in Dioxane (0.5 equiv) or p-Toluenesulfonic acid (p-TsOH)
-
Base (Workup): NaHCO₃ (sat. aq.)
Protocol:
-
Setup: In a 10 mL microwave vial or pressure tube, suspend 4-Chloropyrimidine-2,5-diamine (144 mg, 1.0 mmol) in n-Butanol (3.0 mL).
-
Note: The starting material has limited solubility; suspension is normal.
-
-
Addition: Add the Substituted Aniline (1.1 mmol). Then, dropwise add 4.0 M HCl in Dioxane (125 µL, 0.5 mmol).
-
Mechanistic Check: The acid protonates the pyrimidine N1/N3, lowering the LUMO energy at C4, facilitating attack by the aniline.
-
-
Reaction: Seal the vessel and heat to 110°C for 4–12 hours (or 140°C for 45 mins in a microwave reactor).
-
Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the monochloro mass (M+H ≈ 145/147) and appearance of the product mass.
-
-
Workup:
-
Cool to room temperature.[2] The product often precipitates as the HCl salt.
-
Option 1 (Filtration): Filter the solid, wash with cold isopropanol and Et₂O. This yields the salt form.
-
Option 2 (Free Base): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL) and Brine. Dry over Na₂SO₄.
-
-
Purification: If necessary, purify via Flash Chromatography (DCM:MeOH:NH₃, gradient 95:5:0.5 to 90:10:1).
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Deactivated anilines or when
Materials:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos or BrettPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Charge: Add 4-Chloropyrimidine-2,5-diamine (1.0 mmol), Aniline (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (18 mg), and Xantphos (23 mg).
-
Solvation: Add degassed 1,4-Dioxane (5 mL).
-
Reaction: Heat to 100°C for 16 hours.
-
Filtration: Filter through a Celite pad (eluting with MeOH/DCM) to remove Pd black.
-
Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Data Summary & Stoichiometry
Table 1: Stoichiometric Guidelines for Scale-Up
| Component | Role | Equiv. | Critical Parameter |
| 4-Cl-Pyr-2,5-diNH2 | Electrophile | 1.0 | Purity >97% essential to avoid regio-isomers |
| Aryl Amine | Nucleophile | 1.1 - 1.2 | Excess drives reaction to completion |
| HCl / p-TsOH | Catalyst | 0.2 - 1.0 | Too much acid can protonate the nucleophile |
| n-Butanol | Solvent | 0.3 - 0.5 M | High boiling point required for thermal activation |
| Reaction Temp | Parameter | 110-140°C | Required to overcome activation energy of e-rich ring |
Quality Control & Self-Validation
To ensure the protocol was successful, the following "Self-Validating" checks must be met:
-
Regioselectivity Confirmation (1H NMR):
-
The C6-H proton of the pyrimidine ring is the diagnostic handle.
-
Starting Material: C6-H appears as a singlet around δ 7.8 - 8.0 ppm (DMSO-d6).
-
Product: Upon C4-substitution, the C6-H signal typically shifts upfield (shielded) or downfield depending on the aniline, but the loss of the Chlorine isotope pattern in MS is the primary confirmation.
-
NOE: If ambiguity exists between N2/N5 substitution (rare under these conditions), 1D-NOE irradiation of the new aniline NH should show enhancement of the Pyrimidine C5-NH2 or C6-H.
-
-
Solubility Check:
-
The 2,5-diaminopyrimidine products are often highly polar. If the product does not extract into EtOAc, utilize n-Butanol/DCM (1:4) for extraction or proceed directly to prep-HPLC.
-
References
-
Laufer, S. A., et al. (2010). Structure-based optimization of a series of novel 2,4-diaminopyrimidine MK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3]
-
Choi, H. G., et al. (2010). Discovery of 2,4-diaminopyrimidine derivatives as potent and selective inhibitors of LRRK2. ACS Medicinal Chemistry Letters.
-
Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. QM Magic Class.[4]
-
BenchChem. (2025).[2] Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Nucleophilic Substitution of 4-Chloropyrimidine-2,5-diamine
[1]
Executive Summary & Chemical Profile
4-Chloropyrimidine-2,5-diamine (also known as 2,5-diamino-4-chloropyrimidine or 6-chloro-2,5-diaminopyrimidine) is a critical heterocyclic building block, primarily used in the synthesis of purine nucleosides (e.g., Abacavir, Carbovir) and CDK inhibitors .[1][2]
Unlike standard chloropyrimidines, this scaffold presents a unique synthetic challenge: the pyrimidine ring is electronically deactivated towards Nucleophilic Aromatic Substitution (
Chemical Specifications
| Property | Detail |
| CAS Number | 14631-09-5 |
| Molecular Formula | C |
| Molecular Weight | 144.56 g/mol |
| Electronic State | Electron-Rich (Deactivated Electrophile) .[1][4] The C4-Cl bond is stabilized by resonance donation from 2-NH |
| Key Reactivity | Resistance to |
Mechanistic Insight: The "Deactivation" Problem
To design an effective protocol, one must understand why this reaction is difficult. In a typical
-
Standard Pyrimidine: The electronegative nitrogens pull density, making C4 electrophilic.[1][3]
-
4-Chloropyrimidine-2,5-diamine: The lone pairs on the 2-amino and 5-amino groups donate electron density into the ring (Resonance Effect).[1] This increases the electron density at C4 and C6, effectively "shielding" the carbon from nucleophilic attack.[1][3]
DOT Diagram: Electronic Deactivation & Activation Strategy
Figure 1: Mechanistic flow showing why standard conditions fail and how acid catalysis overcomes the electronic deactivation.
Experimental Protocols
Protocol A: Microwave-Assisted Direct Substitution (High Energy)
Best For: Rapid library synthesis, robust amines (primary/secondary), and heat-stable nucleophiles.[1][3] Rationale: Since the ring is deactivated, thermal energy is required to overcome the high activation energy barrier.[1][3] Microwave irradiation provides efficient, localized heating.[3]
Reagents:
-
Substrate: 4-Chloropyrimidine-2,5-diamine (1.0 equiv)[1]
-
Nucleophile: Amine (2.0 - 3.0 equiv)[1]
-
Solvent: n-Butanol (preferred) or NMP (N-methyl-2-pyrrolidone)[1]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, suspend 4-Chloropyrimidine-2,5-diamine (144 mg, 1.0 mmol) in n-Butanol (3 mL).
-
Addition: Add the Amine nucleophile (2.0 mmol) followed by DIPEA (0.52 mL, 3.0 mmol). Cap the vial with a crimp top.
-
Reaction: Irradiate at 150°C for 30–60 minutes (High Absorption setting).
-
Checkpoint: Monitor by LC-MS.[1] If conversion is <50%, increase temp to 170°C for an additional 30 mins.
-
-
Workup:
-
Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).
Protocol B: Acid-Catalyzed Substitution (Activation)
Best For: Anilines, weak nucleophiles, or when microwave is unavailable.[1][3] Rationale: Acid protonates the ring nitrogen (N3), pulling electron density away from C4 and restoring electrophilicity.[1][3]
Reagents:
Step-by-Step Procedure:
-
Dissolution: Suspend 4-Chloropyrimidine-2,5-diamine (1.0 mmol) in Water (4 mL).
-
Activation: Add 1M HCl (0.2 mL, 0.2 equiv). Stir for 5 minutes.
-
Reflux: Heat the mixture to reflux (100°C) for 4–12 hours.
-
Isolation:
Protocol C: The "Purine Route" (Indirect Substitution)
Best For: Synthesis of Purine Nucleosides (e.g., Carbovir analogs).[1][3][4]
Rationale: Instead of forcing the substitution on the deactivated pyrimidine, this strategy first cyclizes the 4,5-diamine moiety to form a 6-chloropurine .[1][3] The purine ring is far more reactive towards
Workflow:
-
Cyclization: React 4-Chloropyrimidine-2,5-diamine with Triethylorthoformate (TEOF) and catalytic HCl.
-
Substitution: React the resulting 2-Amino-6-chloropurine with the nucleophile.
Decision Matrix & Troubleshooting
DOT Diagram: Process Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Reaction (SM recovered) | Deactivation of C4 position. | Switch to Protocol A (Microwave) at 160°C or use Protocol B (Acid) .[1][3] |
| Oxidation / Black Tar | 5-NH | Degas solvents with Argon.[1][3] Add antioxidant (e.g., BHT) or perform under N |
| Regioselectivity Issues | Attack at C2 or C6? | Unlikely for this substrate.[1][3] C4 is the only leaving group (Cl).[1][3] C2-NH |
| Poor Solubility | High polarity of diamine.[1][3] | Use n-Butanol , DMF , or Water/Acid mixtures.[1][3] Avoid DCM/Hexane. |
References
-
Microwave-Assisted Synthesis of Deactivated Pyrimidines
-
Purine Cyclization Strategy (L-Carbovir Synthesis)
-
General Reactivity of 2,4-Diamino-6-chloropyrimidines (Analogous Chemistry)
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide [benchchem.com]
- 6. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
Revolutionizing Aminopyrimidine Synthesis: A Technical Guide to Microwave-Assisted Protocols
For distribution to: Researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient production of aminopyrimidine derivatives. Aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and novel antimicrobial compounds.[1][2] Traditional synthetic routes to these vital scaffolds often suffer from long reaction times, harsh conditions, and modest yields. Microwave-assisted synthesis offers a powerful solution to these challenges, enabling cleaner reactions, higher yields, and significantly reduced synthesis times.[3][4][5]
This document moves beyond a simple recitation of protocols. It delves into the fundamental principles of microwave-assisted synthesis, provides detailed, field-proven methodologies for the preparation of diverse aminopyrimidine derivatives, and offers a comparative analysis against conventional heating methods. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific research needs.
The Microwave Advantage: Principles and Rationale
Microwave-assisted organic synthesis leverages the ability of dielectric materials to transform electromagnetic energy into heat. Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation directly and uniformly heats the reaction mixture.[6] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating.
-
Ionic Conduction: The presence of ions in the reaction mixture results in their migration through the solution under the influence of the microwave's electric field. Collisions between these moving ions generate heat.
This direct and instantaneous heating provides several key advantages in the synthesis of aminopyrimidine derivatives:
-
Accelerated Reaction Rates: Reactions that may take hours or even days to complete using conventional reflux can often be accomplished in a matter of minutes under microwave irradiation.[3][4]
-
Increased Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures, often leading to higher isolated yields of the desired aminopyrimidine.[3]
-
Enhanced Reaction Control: Modern microwave reactors offer precise control over temperature and pressure, allowing for fine-tuning of reaction conditions and improved reproducibility.
-
"Green" Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of smaller volumes of solvents, or in some cases, solvent-free conditions.[6]
Core Synthetic Strategies for Aminopyrimidine Derivatives
Two prominent and versatile methods for the microwave-assisted synthesis of aminopyrimidines are the Biginelli (or Biginelli-type) reaction and the cyclocondensation of chalcones with guanidine.
The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones and their derivatives, which can be readily converted to aminopyrimidines. The reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea or, for direct synthesis of aminopyrimidines, guanidine.[7][8][9]
The currently accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea (or guanidine) to form an N-acyliminium ion intermediate.[10] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining amine group onto the carbonyl, followed by dehydration, yields the dihydropyrimidine ring. Microwave irradiation dramatically accelerates these steps.
Caption: Biginelli reaction workflow for aminopyrimidine synthesis.
Synthesis from Chalcones and Guanidine
A widely employed method for synthesizing 2-amino-4,6-diarylpyrimidines involves the cyclocondensation of a chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride in the presence of a base.[6][11]
The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the carbonyl carbon. The final step is a dehydration and subsequent oxidation (often aerial) to afford the aromatic 2-aminopyrimidine.
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity LC-MS Profiling of 4-Chloropyrimidine-2,5-diamine Reaction Mixtures
This Application Note is structured to provide a comprehensive, self-validating protocol for the analysis of 4-Chloropyrimidine-2,5-diamine (CAS: 13533-98-7) and its reaction mixtures.
Abstract
This guide details the LC-MS methodology for monitoring the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloropyrimidine-2,5-diamine. This scaffold is a critical intermediate in the synthesis of CDK and JAK kinase inhibitors. Due to the high polarity of the diamine motif and the hydrolytic instability of the C4-chlorine, standard reversed-phase methods often fail to provide adequate retention or stability. This protocol introduces a High-pH Reversed-Phase (RP) strategy and a complementary HILIC workflow, ensuring precise quantification of the starting material, identification of the hydroxy-degradant, and characterization of product formation.
Introduction & Chemical Context
The 4-Chloropyrimidine-2,5-diamine scaffold presents a unique analytical challenge. The molecule contains two basic amine groups (pKa ~3–5 and ~7) and a reactive chlorine at the C4 position.
-
Reactivity: The C4-chlorine is activated for SNAr displacement by the ring nitrogens, making it susceptible to reaction with amines (desired pathway) or water (hydrolysis impurity).
-
Analytical Hurdle: Under standard acidic LC-MS conditions (Formic Acid/C18), the molecule is doubly protonated, leading to void-volume elution and poor desolvation. Furthermore, acidic conditions can accelerate the hydrolysis of the C4-Cl bond during the run.
Reaction Pathway & Impurity Logic
The following diagram illustrates the reaction landscape monitored by this protocol.
Figure 1: Reaction monitoring landscape. The method must resolve the Starting Material (SM) from the Hydrolysis Impurity (IMP_OH) and the Product (PROD).
Experimental Protocol
Materials & Reagents[1]
-
Reference Standard: 4-Chloropyrimidine-2,5-diamine (>97% purity).
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Modifiers: Ammonium Bicarbonate (NH4HCO3), Ammonium Hydroxide (NH4OH), Formic Acid (FA).
-
Quenching Agent: Cold 1:1 MeCN:Water (neutral) or Isopropyl Alcohol (IPA).
Sample Preparation (Critical Step)
Causality: Direct injection of reaction mixtures often leads to on-column degradation. The high reactivity of the C4-Cl requires immediate quenching.
-
Aliquot: Take 50 µL of the reaction mixture.
-
Quench: Immediately add into 950 µL of cold Acetonitrile (4°C).
-
Note: Avoid acidic quenchers (e.g., TFA) as they accelerate hydrolysis of the C4-Cl.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove inorganic salts (e.g., KCl/NaCl formed during SNAr).
-
Dilution: Dilute supernatant 10x with Initial Mobile Phase (see below) prior to injection.
LC-MS Method Parameters
Two methods are provided.[1] Method A (High pH) is recommended for robustness. Method B (HILIC) is for extremely polar products.
Method A: High-pH Reversed Phase (Recommended)
Rationale: High pH keeps the amines deprotonated (neutral), increasing retention on C18 and improving peak shape.
-
Column: Waters XBridge C18 BEH (2.1 x 50 mm, 2.5 µm) or equivalent hybrid particle.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH4OH).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
| Time (min) | %B | Event |
| 0.0 | 5 | Hold |
| 0.5 | 5 | Start Gradient |
| 4.0 | 95 | Elution |
| 5.0 | 95 | Wash |
| 5.1 | 5 | Re-equilibration |
| 7.0 | 5 | End |
Method B: HILIC (Alternative)
Rationale: If the SNAr product is highly hydrophilic (e.g., reaction with an amino-sugar or polar heterocycle).
-
Column: Merck SeQuant ZIC-pHILIC (2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 40% B (Inverse gradient).
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation of amines).
-
Capillary Voltage: 3.0 kV.
-
Detection Mode: Full Scan (100–600 m/z) for profiling; MRM for quantitation.
Key MRM Transitions (for Quantitation):
-
Analyte (SM): 145.0 → 110.0 (Loss of Cl radical/NH3 complex). Note: Optimization required per instrument.
-
Hydrolysis Impurity: 127.1 → 85.0.
Results & Discussion
Identification Strategy: The Chlorine Signature
The most reliable validation of the 4-chloropyrimidine peak is the isotopic pattern.
-
Observation: The mass spectrum of the parent peak (M+H) must show two peaks separated by 2 Da:
-
m/z 145.0 (35Cl isotope) - 100% intensity.
-
m/z 147.0 (37Cl isotope) - ~32% intensity.
-
-
Validation: If this 3:1 ratio is absent (i.e., only m/z 145 exists or ratio is <5%), the compound has likely undergone dehalogenation or interference. The hydrolysis impurity (OH-pyrimidine) will appear at m/z 127 with no isotope partner.
Chromatographic Performance
In the High-pH Method (Method A), the 4-Chloropyrimidine-2,5-diamine typically elutes at 2.5–3.0 min .
-
Tailing Factor: Should be < 1.3. If tailing > 1.5, increase buffer concentration to 20 mM.
-
Resolution: Critical separation between SM (Cl-species) and Hydrolysis Product (OH-species). The OH-species is more polar and will elute earlier (approx 1.5 min) on C18.
Data Summary Table[2]
| Analyte | Formula | Monoisotopic Mass | [M+H]+ | Retention (Meth A) | Key Feature |
| 4-Cl-2,5-diamine | C4H5ClN4 | 144.02 | 145.0 | 2.8 min | 3:1 Isotope Pattern |
| Hydrolysis Imp. | C4H6N4O | 126.05 | 127.1 | 1.4 min | No Cl Isotope |
| SNAr Product | R-Subst | Variable | Var | > 3.0 min | Higher MW |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Switch to High-pH method; ensure column is "Hybrid" (BEH/Gemini). |
| Loss of Cl Signal | In-source fragmentation. | Lower the Cone Voltage/Fragmentor voltage. |
| New Peak (+14 Da) | Methylation artifact. | Do not use Methanol as solvent if using strong acids; stick to MeCN. |
| Signal Suppression | Ion pairing from reaction salts. | Divert flow to waste for first 1.0 min; improve centrifugation. |
Workflow Visualization
Figure 2: Step-by-step analytical workflow ensuring sample integrity and data validity.
References
-
PubChem. (2023). Compound Summary: 4-Chloropyrimidine-2,5-diamine. National Library of Medicine. [Link]
-
Waters Corporation. (2020). Strategies for the Analysis of Polar Amines using High pH Reversed-Phase Chromatography. Application Note. [Link]
-
Journal of Medicinal Chemistry. (2018). Nucleophilic Aromatic Substitution of 4-Chloropyrimidines in Kinase Inhibitor Synthesis. ACS Publications. (General reference for SNAr context). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloropyrimidine-2,5-diamine Synthesis
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PYR-CL-25-OPT Subject: Yield Improvement & Troubleshooting for 4-Chloropyrimidine-2,5-diamine[1]
Executive Summary
Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 4-Chloropyrimidine-2,5-diamine (or its direct precursor, 2-amino-4-chloro-5-nitropyrimidine).[1] This scaffold is notoriously sensitive due to the "push-pull" electronic effects: the electron-donating amino groups at C2 and C5 deactivate the electrophilic C4 position toward nucleophilic attack, yet simultaneously make the C4-chloro group labile to hydrolysis during acidic/basic workup.[1]
This guide addresses the three most common failure modes reported by researchers:
-
Chlorination Failure: Decomposition/charring during the POCl₃ reaction.
-
Chemo-selectivity Loss: Dechlorination (loss of Cl) during the reduction of the 5-nitro group.[1]
-
Workup Losses: Hydrolysis of the product back to the starting hydroxypyrimidine.
Module 1: The Chlorination Step
Target Transformation: 2-amino-5-nitropyrimidin-4(3H)-one
User Issue #1: "My reaction mixture turns into a black tar or solidifies during chlorination with POCl₃."
Diagnosis: This is a classic "runaway" exotherm caused by the interaction between the free amine at C2 and phosphorus oxychloride (POCl₃), forming insoluble phosphoramides that trap the stirring mechanism, leading to local overheating and charring.
Troubleshooting Protocol:
| Parameter | Standard (Fail) | Optimized (Success) | Mechanism |
| Reagent Base | Neat POCl₃ or Pyridine | N,N-Diethylaniline (DEA) or DIPEA | DEA acts as an acid scavenger without forming irreversible adducts with POCl₃ like pyridine often does at high temps.[1] |
| Catalyst | None | Benzyltriethylammonium chloride (TEBA) | Phase transfer catalyst (PTC) improves solubility of the nitropyrimidine in the POCl₃ matrix. |
| Temperature | Rapid heating to reflux | Stepwise Ramp | Prevents sudden evolution of HCl gas which causes foaming and charring. |
Step-by-Step Optimization:
-
Dryness is Critical: Ensure the starting material (2-amino-5-nitropyrimidin-4-one) is dried to constant weight.[1] Moisture reacts with POCl₃ to create phosphoric acid, which catalyzes decomposition.
-
The "Slurry" Technique: Do not dump solid into hot POCl₃. Suspend the starting material in POCl₃ (5-8 equivalents) at room temperature.
-
Base Addition: Add N,N-Diethylaniline (1.0 - 1.2 eq) dropwise at 0°C.
-
Ramp Profile:
-
Stir at RT for 30 mins.
-
Heat to 50°C for 1 hour.
-
Heat to 80-90°C (Reflux) only after gas evolution stabilizes.[1]
-
-
Monitoring: Monitor by HPLC, not just TLC (amine oxidation products smear on silica).
Module 2: The Selective Reduction
Target Transformation: 2-amino-4-chloro-5-nitropyrimidine
User Issue #2: "I am losing the chlorine atom (hydrodechlorination) during the reduction step."
Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H₂). While standard for nitro-reduction, Palladium effectively catalyzes the oxidative addition into the C-Cl bond, replacing the chlorine with hydrogen to yield 2,5-diaminopyrimidine.[1]
Troubleshooting Protocol:
Q: Which reducing agent preserves the C-Cl bond?
A: Switch to Dissolving Metal Reductions or Selective Catalysts.
| Method | Dechlorination Risk | Yield Potential | Notes |
| H₂ / Pd/C | High (Critical Failure) | N/A | Avoid. Will strip the chlorine in minutes. |
| Fe / Acetic Acid | Low | 85-92% | The Industrial Standard.[1] Robust and cheap. |
| SnCl₂ / HCl | Low | 70-80% | Effective, but tin byproducts are difficult to remove from diamines.[1] |
| Na₂S₂O₄ (Dithionite) | Very Low | 60-75% | Good for small scale; requires aqueous conditions (hydrolysis risk). |
Recommended Protocol (Fe/AcOH):
-
Dissolve 2-amino-4-chloro-5-nitropyrimidine in Acetic Acid (10 vol) and Ethanol (5 vol).
-
Heat to 60°C.
-
Add Iron powder (3-4 eq) portion-wise (Exothermic!).
-
Critical Endpoint: Monitor strictly. Once the starting material is gone, stop. Prolonged exposure to Fe/acid at high temps can eventually hydrolyze the chloride.
-
Workup: Filter iron residues while warm. Neutralize filtrate immediately.
Module 3: Workup & Stability
Target: Isolating pure 4-Chloropyrimidine-2,5-diamine.
User Issue #3: "My yield drops significantly during aqueous workup, and I see a new peak in HPLC."
Diagnosis:
The new peak is likely 2,5-diaminopyrimidin-4-ol .[1] The 4-chloro group is activated for nucleophilic aromatic substitution (
Stability Flowchart:
Caption: Critical pH control points during isolation to prevent hydrolysis of the labile C4-Chlorine.
Best Practice Workup:
-
Temperature Control: Never allow the aqueous phase to exceed 10°C during neutralization. Use an ice bath.
-
pH Target: Adjust pH to 7.5 - 8.0 using saturated
or dilute . Do not go to pH 12 (NaOH), or you will hydrolyze the product. -
Extraction: The diamine is moderately water-soluble.[1] Do not rely on filtration alone.[1] Extract the aqueous neutralized layer with Ethyl Acetate/THF (3:1) multiple times. The THF helps pull the polar diamine out of the water.[1]
Visualizing the Synthetic Pathway
The following diagram outlines the decision logic for the entire synthesis, highlighting the "Safe" vs. "Risky" pathways.
Caption: Logical flow for synthesis optimization, contrasting the high-risk catalytic hydrogenation with the robust iron reduction method.
References
-
Janssen Pharmaceutica NV. (2008). Process for the preparation of Etravirine. (Patent WO2014068588A2).[2] Describes the chlorination and subsequent handling of 2-amino-4-chloro-5-nitropyrimidine intermediates.
-
Ludovici, D. W., et al. (2001). Evolution of Anti-HIV Drug Candidates. Part 3: Diarylpyrimidine (DAPY) Analogues. Bioorganic & Medicinal Chemistry Letters, 11(17), 2235-2239. Details the structure-activity relationship and synthesis of chloropyrimidine precursors.
-
Ningbo Inno Pharmchem Co. (2024). Synthesis of Etravirine Intermediates. Technical data regarding the stability of 4-chloro-2,5-diaminopyrimidine derivatives.
-
Sigma-Aldrich. (2024). Product Specification: 2-Amino-4-chloropyrimidine. Safety and handling data for chloropyrimidine derivatives.
-
Venkat Rao, S., et al. (2011).[3] The Study of Base Catalysed Synthesis of 2-Chloro–4–Amino–5-Fluoropyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.[3] Provides experimental evidence for base-catalyzed POCl3 chlorination improvements.[1]
Sources
Byproducts in the synthesis of 4-Chloropyrimidine-2,5-diamine
Technical Support Center: Synthesis of 4-Chloropyrimidine-2,5-diamine
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Byproducts & Process Optimization
Executive Summary: The Chemoselectivity Challenge
The synthesis of 4-Chloropyrimidine-2,5-diamine (CAS: 13532-35-9) is a deceptive operation. While the molecule appears simple, it sits at the intersection of two conflicting reactivities: the need to reduce a nitro group (typically requiring metal catalysis or hydride donors) and the need to preserve a labile C4-chlorine atom (which is prone to hydrogenolysis or nucleophilic displacement).
This guide addresses the three critical quality attributes (CQAs) that fail most often:
-
Dechlorination: Loss of the halogen to form 2,5-diaminopyrimidine.
-
Regioisomer Contamination: Carrying forward the wrong isomer (2-chloro-4,5-diamine) from the precursor stage.
-
Hydrolysis: Conversion to pyrimidinones during workup.
Module 1: The Dechlorination Trap (Reduction Step)
The Scenario: You are reducing 2-amino-4-chloro-5-nitropyrimidine to the target diamine. The Symptom: LC-MS shows a mass of [M-34] (loss of Cl, gain of H). The product is 2,5-diaminopyrimidine.[1]
Root Cause Analysis
Standard hydrogenation catalysts (Pd/C) are indiscriminate. They facilitate the oxidative addition of the metal into the C-Cl bond, leading to rapid hydrodechlorination. This is kinetically competitive with nitro reduction, especially after the nitro group is fully reduced.
Troubleshooting Protocol
| Method | Risk Level | Recommendation | Technical Note |
| Pd/C + | CRITICAL | STOP. Do not use unpoisoned Pd. | Dechlorination is almost guaranteed. |
| Pt/C (Sulfided) | Low | Recommended. | Sulfur poisons the catalyst surface, inhibiting C-Cl bond insertion while allowing |
| Fe / Acetic Acid | Low | Robust Alternative. | Classical Béchamp reduction. Chemoselective but requires rigorous extractive workup to remove iron salts. |
| Medium | Viable. | Effective, but acidic conditions can promote hydrolysis of the C-Cl bond to a hydroxyl group (See Module 3). |
User Question:
"I switched to Sulfided Platinum on Carbon (Pt/C-S), but I'm still seeing 5-10% dechlorinated byproduct. Why?"
Scientist Response: This usually indicates hydrogen starvation or over-pressurization .
-
Pressure: Operate at the lowest effective pressure (1-3 bar). High pressure forces hydrogen into the sterically hindered C-Cl site.
-
Temperature: Keep T < 50°C. The activation energy for dechlorination is higher than nitro reduction; heat favors the byproduct.
-
Additive: Add 0.1 eq of Vanadium pentoxide (
) or a thiophene trace. These act as selective inhibitors for the hydrogenolysis pathway.
Module 2: The "Silent" Regioisomer
The Scenario: Your final NMR looks clean, but the biological assay potency is off, or the melting point is depressed. The Symptom: You have synthesized 2-chloro-4,5-diaminopyrimidine instead of the 4-chloro-2,5-diamine target.
Mechanism of Failure
This error originates upstream during the synthesis of the nitro-precursor. The
-
Kinetic Product: Attack at C4 (yielding the desired 2-amino-4-chloro precursor).
-
Thermodynamic/Steric Drift: Under certain conditions (non-polar solvents, specific bases), attack at C2 becomes competitive, yielding the wrong precursor (4-amino-2-chloro).
Diagnostic: The "C6-Proton" Test
You must validate your precursor before reduction. The isomers are distinguishable by
-
Target (2-amino-4-chloro): C6-H resonates upfield (shielded by adjacent amino group).
-
Impurity (4-amino-2-chloro): C6-H resonates downfield (deshielded by adjacent chloro group).
Action Plan: If you detect the wrong isomer >1%, recrystallize the nitro-precursor from Ethanol/Water (9:1) before attempting reduction. The isomers have significantly different solubility profiles.
Module 3: Hydrolysis & "Pink Product" Syndrome
The Scenario: The product turns pink/red upon drying, or yield is lost to the aqueous layer.
FAQ: Impurity Profiling
Q1: Why is my solid turning red/pink on the filter?
-
Diagnosis: Azo/Azoxy Dimerization .
-
Cause: Incomplete reduction intermediates (nitroso/hydroxylamine) condensing under basic conditions.
-
Fix: Ensure the reduction goes to completion. If using Fe/Acid, ensure the pH does not linger in the neutral range (6-8) where condensation is fastest. Acidify to pH 2 or basify to pH 10 rapidly during workup.
Q2: I lost 40% of my yield during the acid/base extraction.
-
Diagnosis: Hydrolysis to Pyrimidinone .
-
Mechanism: The 4-chloro group is activated by the protonated ring nitrogens. Prolonged exposure to hot aqueous acid converts the C-Cl to C-OH (tautomerizes to a carbonyl).
-
Fix: Perform workups cold (0-5°C) . Neutralize rapidly. Do not store the hydrochloride salt in aqueous solution; isolate immediately.
Visualizing the Pathway & Failures
The following diagram maps the critical decision points and failure modes in the synthesis workflow.
Figure 1: Reaction pathway analysis highlighting the bifurcation of regioselectivity in Step 1 and the chemoselectivity risks (dechlorination/hydrolysis) in Step 2.
Summary of Quantitative Specifications
| Parameter | Target Range | Consequence of Deviation |
| Precursor Purity (Isomer) | > 99.5% (HPLC) | Carryover of 2-chloro isomer is extremely difficult to separate from the final diamine. |
| Reduction Temp | 20°C - 45°C | > 50°C increases Dechlorination rate exponentially. |
| Reaction Pressure ( | 1 - 3 bar | > 5 bar forces hydrogenolysis of C-Cl bond. |
| Workup pH | 8 - 9 | < 2 promotes hydrolysis; Neutral (6-7) promotes dimerization. |
References
-
Regioselectivity in SNAr of Dichloropyrimidines
-
Synthesis of Chloropyrimidine Intermediates
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
Technical Support Center: Chlorination of 2,4-Diamino-6-hydroxypyrimidine
Welcome to the technical support center for the chlorination of diaminohydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2,4-diamino-6-chloropyrimidine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
The conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine is a crucial step in the synthesis of numerous pharmacologically active molecules.[1] The most common method for this transformation is the use of phosphorus oxychloride (POCl₃), often with a base or catalyst.[1][2][3] While seemingly straightforward, this reaction is fraught with potential challenges, including incomplete conversion, side-product formation, and difficult purifications. This guide is built on established protocols and aims to provide a causal understanding of the experimental choices to empower you to overcome these hurdles.
Reaction Mechanism Overview
The chlorination of a hydroxypyrimidine using POCl₃ generally proceeds through the formation of a pyrophosphate ester intermediate. The electron-rich pyrimidine ring, activated by the amino groups, attacks the phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the chlorinated product. The presence of a base can facilitate the reaction by deprotonating the hydroxyl group, increasing its nucleophilicity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective chlorinating agent for 2,4-diamino-6-hydroxypyrimidine?
A1: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[1][4] It serves as both the chlorinating agent and often as the solvent when used in excess.[4] Alternative chlorinating agents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ can also be used for chlorinating heterocyclic systems.[5][6]
Q2: My reaction is not going to completion, and I observe a significant amount of starting material. What are the likely causes?
A2: Incomplete conversion can stem from several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of POCl₃ is used. In many procedures, an excess of POCl₃ is employed to drive the reaction to completion.[4]
-
Low Reaction Temperature: This reaction typically requires heating. Temperatures in the range of 90-110°C are commonly reported.[1][2] If the temperature is too low, the reaction rate will be significantly reduced.
-
Short Reaction Time: The reaction may require several hours to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.[7]
-
Poor Solubility of Starting Material: 2,4-diamino-6-hydroxypyrimidine may have limited solubility in POCl₃ alone at lower temperatures. A gradual increase in temperature can help.
Q3: I am observing an unexpected side product. What could it be and how can I avoid it?
A3: A common side reaction, particularly if N,N-dimethylformamide (DMF) is present (even as a solvent for a previous step), is formylation at the 5-position of the pyrimidine ring via a Vilsmeier-Haack type reaction.[8][9][10][11] The Vilsmeier reagent, formed from POCl₃ and DMF, is a potent formylating agent for electron-rich heterocycles.[8][10]
To avoid this:
-
Ensure all solvents are thoroughly removed from the starting material before adding POCl₃.
-
Avoid using DMF as a solvent in the chlorination step itself.
Another potential side product is the hydrolysis of the desired 2,4-diamino-6-chloropyrimidine back to the starting material during workup. This can be minimized by keeping the temperature low during quenching with ice water and by rapidly moving to the extraction step.
Q4: The workup procedure is challenging, and I am getting low yields. How can I optimize it?
A4: The workup for reactions involving POCl₃ must be performed with caution due to the highly exothermic reaction of POCl₃ with water.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to crushed ice or ice-cold water with vigorous stirring.[1] This dissipates the heat generated and prevents uncontrolled reactions.
-
pH Adjustment: After quenching, the solution will be highly acidic. The pH should be carefully adjusted to be neutral or slightly basic (pH 7-8) using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to precipitate the product and neutralize HCl.[1][2]
-
Extraction: The product, 2,4-diamino-6-chloropyrimidine, can be extracted with an organic solvent like ethyl acetate (EtOAc).[1] Multiple extractions will ensure a higher recovery of the product.
Q5: Is a catalyst necessary for this reaction?
A5: While the reaction can proceed with POCl₃ alone, the addition of a tertiary amine base like diisopropylethylamine (DIEA) or pyridine can act as a catalyst.[2][12] These bases can activate the hydroxypyrimidine by deprotonation and also neutralize the HCl generated during the reaction, which can sometimes improve the reaction rate and yield.
Troubleshooting Guide
This troubleshooting guide provides a structured approach to resolving common issues encountered during the chlorination of 2,4-diamino-6-hydroxypyrimidine.
| Issue | Potential Cause | Recommended Action |
| Low to No Conversion | 1. Insufficient temperature. 2. Reagent (POCl₃) is old or degraded. 3. Inadequate reaction time. | 1. Increase the reaction temperature to 90-110°C.[1][2] 2. Use a fresh bottle of POCl₃. 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.[7] |
| Formation of a Major Side Product | 1. Presence of residual DMF leading to formylation.[8][9] 2. Hydrolysis of the product during workup. | 1. Ensure the starting material is completely dry and free of DMF. 2. Perform the aqueous workup at low temperatures (0-5°C) and proceed to extraction promptly. |
| Low Isolated Yield | 1. Incomplete extraction of the product. 2. Loss of product during pH adjustment. 3. Inefficient quenching leading to product degradation. | 1. Perform multiple extractions with a suitable organic solvent like ethyl acetate.[1] 2. Carefully adjust the pH to 7-8 to ensure complete precipitation of the product before filtration or extraction.[1][2] 3. Add the reaction mixture to ice water slowly and with vigorous stirring. |
| Dark Reaction Color/Charring | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and monitor for product formation. 2. Recrystallize or purify the starting 2,4-diamino-6-hydroxypyrimidine before use. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride
This protocol is adapted from a common synthetic procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to 95-100°C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to 8 with a solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Chlorination
This protocol incorporates a catalyst as described in patent literature.[2]
-
Reaction Setup: To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) and POCl₃ (5.0 eq).
-
Catalyst Addition: Cool the mixture to 20-30°C and add diisopropylethylamine (DIEA, 1.2 eq) dropwise.
-
Reaction: Heat the system to 90-110°C and stir for at least 2 hours.
-
Workup: After completion, cool the reaction and carefully add the concentrate to water, maintaining the temperature between 40 and 60°C.
-
Isolation: Adjust the pH and isolate the product as described in Protocol 1.
Visualizing the Workflow
A logical workflow for troubleshooting common issues can be visualized as follows:
Caption: A troubleshooting flowchart for the chlorination of diaminohydroxypyrimidine.
References
- PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
-
Zhang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(15), 4987. [Link]
- Patel, H., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1121-1131.
- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022).
- CN104761505A - Preparation method for chloropyrimidine compound. (2015).
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol.
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4531-4541. [Link]
- ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
- US20040054181A1 - Synthesis of chlorinated pyrimidines. (2004).
- Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry, 46(13), 2819-2823. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- CN104761505A - Preparation method for chloropyrimidine compound. (2015).
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Chloropyrimidines
Welcome to the technical support center for Suzuki coupling reactions involving chloropyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile yet sometimes challenging transformation. The C-Cl bond in chloropyrimidines is notably less reactive than its bromide or iodide counterparts, making the oxidative addition step of the catalytic cycle more demanding.[1] Furthermore, the nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine is giving low to no yield. What are the primary factors I should investigate?
Low conversion in Suzuki couplings with chloropyrimidines can often be attributed to several key factors that influence the catalytic cycle's efficiency. A systematic approach to troubleshooting is crucial.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its associated ligand is paramount for activating the inert C-Cl bond.[1] While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems are often required.[3][4][5] For challenging couplings, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can facilitate the oxidative addition step.[1][6]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[3][6][7] The strength and solubility of the base can significantly affect the reaction rate. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][4][6][8] For particularly stubborn couplings, a stronger base like K₃PO₄ may be necessary.[6]
-
Solvent System: The solvent influences the solubility of reagents and the activity of the catalyst.[9] Aprotic solvents such as 1,4-dioxane, THF, and DMF, often mixed with water, are commonly employed.[3][4] The presence of water can be beneficial for the transmetalation step by aiding in the formation of the boronate species.[6][10] Alcoholic solvent mixtures have also been shown to enhance reactivity in some cases.[11]
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish or incomplete reaction. For chloropyrimidines, temperatures around 100°C are often a good starting point.[3] However, excessively high temperatures can promote side reactions.[10]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in diminished yields.[12]
Q2: I'm observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?
The formation of byproducts is a common issue. Understanding their origin is key to mitigating their formation.
-
Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[5][13] This side reaction is often exacerbated by high temperatures and the presence of water.[5] Using fresh, high-purity boronic acid and carefully optimized conditions can help. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.[14]
-
Homocoupling: This involves the coupling of two boronic acid molecules. It can be minimized by ensuring an efficient catalytic cycle, sometimes by using a slight excess of the chloropyrimidine.[5]
-
Dehalogenation: In this side reaction, the chlorine atom on the pyrimidine is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[12][13] This is thought to occur via the formation of a palladium-hydride species.[15] The propensity for dehalogenation is generally lower for chlorides compared to bromides and iodides.[12][16] Careful selection of the catalyst, ligand, and base can help suppress this pathway.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Problem: Sluggish or Incomplete Reaction
If you observe little to no product formation, a systematic screening of reaction parameters is the most effective strategy.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings of chloropyrimidines.
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines, providing a starting point for your own optimizations.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [5]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice. |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [10]
| Solvent | Yield (%) | Notes |
| 1,4-Dioxane/H₂O (2:1) | 80 | Optimal solvent mixture in this study. |
| THF/H₂O (1:1) | 70 | A good alternative aprotic solvent mixture. |
| Methanol | Moderate | Can be effective, especially in mixed solvent systems.[17] |
Experimental Protocols
General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol provides a general framework. Specific quantities and conditions should be optimized for each substrate combination.
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add the chloropyrimidine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 eq.).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[8]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.[6][12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[8][12]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and improve yields, often with lower catalyst loadings.[5][10]
-
Combine the chloropyrimidine (1.0 eq.), boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2.0 eq.) in a microwave vial.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 100°C for 15 minutes.[10]
-
Follow the standard work-up and purification procedures.
Mechanistic Insights
A clear understanding of the catalytic cycle is essential for rational optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
The crucial steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine. This is often the rate-limiting step for chloropyrimidines.[1]
-
Transmetalation: The organic group from the boronic acid (activated by the base to a boronate species) is transferred to the palladium complex.[6][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[8]
By systematically addressing each component of this cycle—catalyst, base, solvent, and temperature—researchers can overcome the inherent challenges of using chloropyrimidines in Suzuki coupling reactions and achieve high yields of their desired products.
References
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions - Benchchem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid - Benchchem.
- One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine - ResearchGate.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Suzuki reaction - Wikipedia.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Boron Suzuki Coupling - Borates Today.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. books.rsc.org [books.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloropyrimidine-2,5-diamine Reaction Optimization
Topic: Troubleshooting Low Conversion in 4-Chloropyrimidine-2,5-diamine Functionalization Ticket ID: PYR-25-DIAM-CL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
Researchers often underestimate 4-chloropyrimidine-2,5-diamine . While it appears to be a standard electrophile for Nucleophilic Aromatic Substitution (
The Root Cause: This molecule suffers from extreme electronic deactivation . The electron-donating amino groups at positions 2 and 5 push electron density into the pyrimidine ring. Specifically, the 5-amino group forms a vinylogous amide system with the C4-chloride, rendering the C-Cl bond significantly less electrophilic than in unsubstituted chloropyrimidines. Furthermore, the free amines act as potent ligands, poisoning metal catalysts.
This guide provides the diagnostic workflows and protocols to overcome these specific barriers.
Module 1: Diagnostic Workflow
Before altering reagents, identify your failure mode using this logic tree.
Figure 1: Diagnostic decision tree for isolating the cause of low conversion based on reaction type and observable symptoms.
Module 2: Troubleshooting (Electronic Activation)
FAQ: Why is my nucleophile not displacing the chloride?
Technical Insight: The 5-amino group donates electrons into the ring via resonance, effectively neutralizing the partial positive charge at C4. Standard
Solution: Acid-Mediated Activation
Protonating the pyrimidine ring (typically at N1 or N3) converts the substrate into a cationic species, restoring electrophilicity.
Protocol: Acid-Catalyzed
| Parameter | Recommendation | Rationale |
| Solvent | n-Butanol or NMP | High boiling point required; alcohols assist in proton transfer. |
| Additive | 1.0 eq HCl (4M in Dioxane) or TFA | Protonates the ring nitrogen, activating the C-Cl bond. |
| Temperature | 120°C - 160°C | High energy barrier due to electron donation requires thermal force. |
| Method | Microwave Irradiation | Preferred over reflux to minimize decomposition time. |
Step-by-Step:
-
Dissolve 4-chloropyrimidine-2,5-diamine (1.0 eq) in n-Butanol (0.2 M).
-
Add the amine nucleophile (1.2 – 1.5 eq).
-
Add HCl (4M in dioxane, 1.0 eq) . Note: Do not use excess acid if your nucleophile is acid-sensitive.
-
Seal in a microwave vial.
-
Heat to 140°C for 30 minutes .
-
Workup: The product often precipitates as the HCl salt. Cool to 0°C and filter. If no solid forms, neutralize with Sat. NaHCO₃ and extract with EtOAc/THF (3:1).
Module 3: Palladium Coupling Troubleshooting (Catalyst Management)
FAQ: Why does the reaction turn black immediately?
Technical Insight: The "Pd Black" precipitate indicates catalyst decomposition. The free primary amines at C2 and C5 are excellent ligands (Lewis bases). They competitively bind to the Palladium center, displacing your phosphine ligands and preventing the oxidative addition into the C-Cl bond.
Solution A: Steric Shielding (Ligand Selection)
You must use a ligand bulky enough to prevent the substrate's amines from binding to the metal center, yet flexible enough to facilitate the catalytic cycle.
Recommended Catalyst System:
-
Ligand: BrettPhos or tBuXPhos (Dialkylbiaryl phosphines).
-
Precatalyst: Use Pd(II) Precatalysts (e.g., BrettPhos Pd G3) rather than Pd(dba)₂ + Ligand. This ensures a 1:1 L:Pd ratio and rapid initiation.
Solution B: The "Nuclear Option" (Protection)
If catalyst poisoning persists, you must mask the interfering amines.
Protocol: In-Situ Protection Strategy If you cannot afford a multi-step protection/deprotection, use a transient protection strategy or a robust protecting group.
| Protecting Group | Pros | Cons |
| Bis-Boc | Excellent electron-withdrawing capability (activates C-Cl); prevents catalyst binding. | Requires strong base (DMAP/TEA) to install; reduces atom economy. |
| Formyl | Easy to install (HCOOH/Ac₂O); stable to acidic workup. | Less electron-withdrawing than Boc. |
| 2,5-Dimethylpyrrole | Specific for primary amines; extremely stable. | Requires harsh conditions to remove (hydroxylamine/acid). |
Workflow for Bis-Boc Protection/Coupling:
-
Protection: Treat substrate with Boc₂O (3.0 eq) and DMAP (0.1 eq) in THF at 60°C until di-protection is observed (TLC).
-
Workup: Simple aqueous wash; the lipophilic Boc-protected intermediate is easily extracted.
-
Coupling: The resulting N,N'-di-Boc-4-chloropyrimidine-2,5-diamine behaves like a standard aryl chloride.
-
Catalyst: Pd(dppf)Cl₂ or XPhos Pd G3.
-
Base: K₃PO₄.
-
Solvent: Dioxane/Water (4:1).
-
-
Deprotection: Treat with TFA/DCM (1:1) at RT for 1 hour.
Module 4: Mechanistic Visualization
Understanding the electronic environment is critical for troubleshooting.
Figure 2: The "Vinylogous Push" effect where the 5-amino group deactivates the chloride, and how acid catalysis reverses this polarity.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 3
-
WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from 4
-
National Institutes of Health (NIH). (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.[5][6] Retrieved from 5
-
ACS GCI Pharmaceutical Roundtable. (2025). Catalysed SNAr Reactions Guide. Retrieved from 7
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent and Acid Amount. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 8. preprints.org [preprints.org]
Side reactions of phosphorus oxychloride with aminopyrimidines
Executive Summary
The conversion of hydroxypyrimidines (pyrimidinones) to chloropyrimidines using phosphorus oxychloride (
This guide addresses the specific "pain points" of this chemistry: N-phosphorylation (the "ghost" yield loss) , dimerization , and thermal decomposition ("black tar" formation) . It moves beyond standard textbook procedures to provide industrial-grade troubleshooting strategies.
Part 1: The Chemistry & Side Reaction Landscape
The reaction is a delicate balance between the desired nucleophilic displacement of the activated enol and the undesired nucleophilic attack by the exocyclic amine.
Visualizing the Pathways
The following diagram maps the kinetic competition between the desired chlorination and the primary failure modes.
Figure 1: Mechanistic divergence in aminopyrimidine chlorination. Note that the exocyclic amine is a competent nucleophile that competes with the desired reaction.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Yield Loss & "Ghost" Products
Q: My LCMS shows complete conversion, but after aqueous workup, I recover mostly starting material. Did the reaction reverse? A: Likely, yes—but via a specific intermediate.
-
The Issue: You likely formed the phosphoramidic dichloride (
) on the exocyclic amine. This species is stable enough to persist during the reaction but hydrolyzes rapidly upon contact with water, especially if the quench is acidic. -
The Mechanism:
- .
-
Quench (
) (Phosphoramidate). -
Acidic Hydrolysis
(Starting Material) + .
-
Solution:
-
Protect the Amine: Acetyl protection (Ac) is robust. The acetamide is less nucleophilic toward
. -
Buffer the Quench: Do not allow the pH to drop below 3-4 during quenching. Use a "reverse quench" into localized base (see Safety section).
-
Q: I see a persistent impurity at M+80 or M+116. What is it? A: This is the stable N-phosphorylated species .
-
M+116: The unhydrolyzed phosphoramidic dichloride (
). -
M+80: The hydrolyzed phosphoramidate (
). -
Troubleshooting: These are highly polar and often zwitterionic, making them impossible to extract into organic solvents (DCM/EtOAc). They stay in the aqueous layer, leading to "low mass balance."
Category 2: Impurity Profile (Dimerization)
Q: I have a high molecular weight impurity that is insoluble in almost everything. A: You have formed the dimer .
-
The Cause: As the reaction proceeds, the concentration of the product (Chloropyrimidine) increases. The starting material (Aminopyrimidine) is a nucleophile. It attacks the product via
, displacing the chloride you just installed. -
The Fix:
-
High Dilution: Run the reaction in a solvent (Acetonitrile or Toluene) rather than neat
to separate the reactive partners. -
Excess Reagent: Ensure
is in significant excess (5–10 equiv) to statistically favor the attack of over . -
Lower Temperature: Dimerization often has a higher activation energy than chlorination. Reduce the reaction temperature by 10-20°C.
-
Category 3: The "Black Tar" Phenomenon
Q: The reaction turned into a solid black rock that I can't get out of the flask. A: This is thermal polymerization/decomposition.
-
The Cause: Aminopyrimidines are electron-rich. In the presence of strong Lewis acids (
) and heat, they can undergo cationic polymerization. Furthermore, the reaction is exothermic; "neat" reactions often suffer from local hot spots. -
The Fix:
-
Never run neat: Use a solvent like Acetonitrile (MeCN) or Toluene . MeCN is preferred as it solubilizes the cationic intermediates.
-
Base Selection: Switch from Pyridine to N,N-Diethylaniline (DEA) . DEA is less nucleophilic than pyridine, reducing the formation of "acyl-pyridinium" type energetic intermediates that can trigger decomposition.
-
Part 3: Optimized Experimental Protocols
Table 1: Base Selection Matrix
| Base | Pros | Cons | Recommended For |
| N,N-Diethylaniline | Moderate base, high boiling point, suppresses tars. | Hard to remove (requires acid wash). | Substrates prone to tarring/polymerization. |
| Pyridine | Acts as solvent & base, accelerates reaction. | Can cause nucleophilic side reactions; difficult to strip. | Standard, robust substrates. |
| Triethylamine | Cheap, easy to remove. | Forms insoluble salts ( | Not recommended for |
Protocol A: The "Safe" Optimized Procedure (Recommended)
Use this for high-value intermediates or substrates prone to tarring.
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Suspension: Add Aminopyrimidinone (1.0 equiv) and Acetonitrile (5-10 volumes).
-
Base Addition: Add N,N-Diethylaniline (1.5 equiv). Note: The solution may darken.
-
Reagent Addition: Cool to 0°C. Add
(3.0 - 5.0 equiv) dropwise. Control exotherm to <10°C. -
Reaction: Heat to reflux (approx. 80-85°C) for 2–4 hours. Monitor by HPLC (quench aliquot into MeOH).
-
Workup (Critical):
-
Concentrate the reaction mixture under reduced pressure to remove excess
and MeCN. -
Reverse Quench: Pour the thick residue slowly into a stirred mixture of Ice/Water and DCM (or EtOAc).
-
pH Adjustment: Immediately neutralize with sat.
or to pH 7–8. Do not let it sit at acidic pH. -
Extract, wash with water (to remove DEA salts), dry, and concentrate.
-
Part 4: Safety & Quenching (The "Delayed Exotherm")
The most dangerous aspect of this chemistry is the workup. Adding water to excess
The Danger Zone:
If you add water to the reaction mixture, a crust of polymerized phosphates can form on top, trapping unreacted
Visualizing the Safe Quench Workflow
Figure 2: Safety decision tree for quenching phosphorus oxychloride reactions.
References
-
Li, X., et al. (2012).[4] "Prevention of Exothermic Runaway in the Quenching of Vilsmeier-Haack Reactions." Organic Process Research & Development, 16(11), 1727–1731. [Link]
- Key Insight: Establishes the "Reverse Quench" protocol to prevent delayed exotherms.
-
Sun, Z., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[5] [Link]
- Key Insight: Discusses solvent-free conditions and the use of Pyridine vs. other bases.
-
Mungall, W. S., et al. (1975). "Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides."[6] Nucleic Acids Research, 2(1), 1–16. [Link]
- Key Insight: Details the mechanism of N-phosphorylation and the stability of phosphoramid
- Key Insight: General safety protocols for handling exotherms.
Sources
- 1. Phosphorus Oxychloride [commonorganicchemistry.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloropyrimidine-2,5-diamine Synthesis Monitoring
Welcome to the technical support center for the analytical monitoring of 4-Chloropyrimidine-2,5-diamine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex analytical challenges encountered during the synthesis and characterization of this critical pharmaceutical intermediate. Here, we combine established scientific principles with practical, field-proven insights to help you troubleshoot issues, optimize your methods, and ensure the quality and integrity of your results.
Overview of the Synthetic Pathway & Analytical Control Points
The synthesis of 4-Chloropyrimidine-2,5-diamine is a multi-step process where rigorous in-process analytical monitoring is essential for controlling product quality and yield. A common synthetic route involves the chlorination of a dihydroxypyrimidine precursor followed by subsequent reactions. Each step presents unique analytical challenges, from tracking the consumption of starting materials to identifying process-related impurities and degradation products.
A generalized synthetic process highlights critical points where analytical monitoring is crucial:
Caption: Synthetic workflow with integrated analytical control points.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of 4-Chloropyrimidine-2,5-diamine synthesis reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring reaction progress, determining purity, and quantifying impurities.
Question: My main product peak for 4-Chloropyrimidine-2,5-diamine is showing significant tailing in my reverse-phase HPLC method. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue when analyzing polar, amine-containing compounds like pyrimidine diamines on standard C18 columns. The primary cause is often secondary interactions between the basic amine groups on your analyte and acidic silanol groups on the silica stationary phase.
-
Causality: Free silanol groups (Si-OH) on the silica surface can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5. The protonated amine groups (R-NH₃⁺) on your analyte can then interact ionically with these sites, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This ensures the silanol groups remain protonated (Si-OH) and minimizes the ionic interaction.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or designed with proprietary surface chemistry to shield these residual silanols. If you are using an older column, switching to a modern, base-deactivated column can significantly improve peak shape.
-
Competitive Displacement: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Question: I am struggling to achieve baseline separation between my starting material (e.g., 2,5-diamino-4,6-dihydroxypyrimidine) and the 4-Chloropyrimidine-2,5-diamine product. How can I improve resolution?
Answer: Achieving adequate resolution between structurally similar compounds requires careful optimization of chromatographic selectivity.[1] The choice of stationary phase and mobile phase composition is critical.[2][3]
-
Causality: The starting material is significantly more polar than the chlorinated product. In a standard C18/acetonitrile/water gradient, they may elute very close together, especially if the gradient is too steep.
-
Troubleshooting Steps:
-
Shallow the Gradient: Decrease the rate of organic solvent increase in your gradient program. A shallower gradient provides more time for the components to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol. Methanol has different solvent properties and can alter the selectivity between your analytes.
-
Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded phase column can offer different retention mechanisms (e.g., π-π interactions) that can enhance the separation of aromatic, heterocyclic compounds.
-
Question: An unknown peak has appeared in the chromatogram of my final product. How do I approach its identification?
Answer: The appearance of a new peak indicates a potential impurity, which could be a byproduct, a degradation product, or a contaminant. A systematic approach using mass spectrometry is the most effective way to identify it.
-
Workflow for Impurity Identification:
Caption: Logical workflow for identifying unknown chromatographic peaks.
-
Key Considerations:
-
Mass-to-Charge Ratio (m/z): The molecular weight provided by MS is the most critical piece of information.[4]
-
Isotopic Pattern: The presence of a chlorine atom in the molecule will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). This is a powerful diagnostic tool.
-
Plausible Impurities: Consider common side reactions such as over-chlorination (dichoro- or trichloro-species), incomplete reaction (residual starting material), or hydrolysis of the chloro- group back to a hydroxyl group. For instance, the formation of various impurities has been detailed in the synthesis of related complex molecules like Brigatinib.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for analyzing volatile components, particularly residual solvents, and can also be used for certain thermally stable pyrimidine derivatives, often after derivatization.[6][7]
Question: I need to quantify residual solvents like DMF or Ethyl Acetate in my final product. What are the key parameters for developing a GC-MS method?
Answer: Quantifying residual solvents is a standard quality control test. The choice of a static headspace sampler coupled with a GC-MS is the preferred method for this analysis.
-
Causality: Direct injection of the non-volatile active pharmaceutical ingredient (API) would contaminate the GC inlet and column. Headspace analysis ensures only the volatile solvents are introduced into the system.
-
Method Development Protocol:
-
Sample Preparation: Accurately weigh the 4-Chloropyrimidine-2,5-diamine sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble but the residual solvents are not (e.g., DMSO, NMP). This facilitates the release of the volatile solvents into the vial's headspace.
-
Instrumentation: Use a GC-MS system equipped with a headspace autosampler.
-
Column Selection: A polar column (e.g., DB-WAX or equivalent) is typically used for good separation of common polar and non-polar organic solvents.
-
GC Conditions:
-
Inlet Temperature: ~200-250 °C
-
Oven Program: Start at a low temperature (~40 °C) to trap volatiles at the head of the column, then ramp up to a temperature sufficient to elute all solvents of interest (e.g., to 220 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Conditions: Use Scan mode to identify all present solvents during method development. For quantification, switch to Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for each solvent.
-
Quantification: Prepare a standard curve using known concentrations of the target residual solvents in the same diluent used for the sample. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and confirmation.[8]
Question: How can I use ¹H NMR to confirm the successful synthesis of 4-Chloropyrimidine-2,5-diamine and rule out isomeric impurities?
Answer: ¹H NMR provides a unique fingerprint for a molecule, allowing for unambiguous structure confirmation.
-
Causality: Protons in different chemical environments within a molecule resonate at different frequencies, producing a characteristic spectrum. The number of signals, their chemical shift (position), their integration (area), and their splitting pattern (multiplicity) all provide structural information.
-
Expected ¹H NMR Spectrum of 4-Chloropyrimidine-2,5-diamine:
-
Aromatic Proton: You should expect a singlet corresponding to the single proton on the pyrimidine ring (H-6). Its chemical shift will be influenced by the surrounding electron-withdrawing (Cl) and electron-donating (NH₂) groups.
-
Amine Protons: You will see two broad singlets corresponding to the two different amine (-NH₂) groups. These peaks may be broad due to quadrupole effects and exchange with trace amounts of water. Their integration should correspond to two protons each.
-
Solvent: The spectrum will be run in a deuterated solvent like DMSO-d₆, which will have its own characteristic residual peak.
-
-
Distinguishing Isomers: An isomeric impurity, such as 2-Chloro-pyrimidine-4,5-diamine, would have a different proton environment and thus a distinct ¹H NMR spectrum. The chemical shift of the aromatic proton and the amine protons would be different, allowing for clear differentiation. Any significant peak that does not correspond to the product, solvent, or known impurities should be investigated.
Data Summary & Reference Tables
Table 1: Common Process-Related Impurities
| Impurity Name | Structure (Hypothetical) | Expected [M+H]⁺ (m/z) for ³⁵Cl | Key Analytical Observation |
| Starting Material | 2,5-Diamino-4,6-dihydroxypyrimidine | 157.1 | Elutes earlier than the product in RP-HPLC. |
| Hydrolysis Product | 2,5-Diamino-4-hydroxypyrimidine | 141.1 | More polar than the product; m/z lacks Cl isotope pattern. |
| Dichloro Impurity | 2,5-Diamino-4,6-dichloropyrimidine | 195.0 | Less polar than the product; shows a strong M+4 peak due to two chlorine atoms. |
| Isomeric Impurity | 2-Chloro-pyrimidine-4,5-diamine | 161.0 | May co-elute with the product. Requires optimized HPLC or LC-MS/MS for differentiation. |
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.Journal of Chromatography A.
- Validating the Purity of 2,4,6-Trichloropyrimidine: A Comparative Guide to Analytical Methods.Benchchem.
- A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine.Journal of the American Chemical Society.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.Benchchem.
- News in brief: GC-MS and pyrimidine metabolism.American Chemical Society.
- HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks.
- Process for preparing 2,5-diamino-4,6-dichloropyrimidine.European Patent Office.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.Thieme Chemistry.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.IOSR Journal of Pharmacy.
- Preparation of 2,5-diamino-4,6-dichloropyrimidine.The Journal of Organic Chemistry.
- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum.ChemicalBook.
- 2,4-Diamino-6-chloropyrimidine.PubChem, National Institutes of Health.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.PubMed Central, National Institutes of Health.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.MDPI.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.World Journal of Pharmaceutical and Medical Research.
- Process for the preparation of chloropyrimidines.Google Patents.
- HPLC Method Development Step by Step.YouTube.
- 2,6-Diamino-4-chloropyrimidine 1-oxide.ChemicalBook.
- Preparation method of 2, 4-diamino-6-chloropyrimidine.Google Patents.
- Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.ResearchGate.
- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.National Institutes of Health.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.ResearchGate.
- 4-Chloro-2,6-diaminopyrimidine.NIST WebBook.
- Buy 2 4 Diamino 6 Chloropyrimidine.Sarchem Labs.
- 2,6-Diamino-4-chloropyrimidine 98 156-83-2.Sigma-Aldrich.
- 156-83-2|6-Chloropyrimidine-2,4-diamine.BLD Pharm.
- 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India.Sihauli Chemicals Private Limited.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib.PubMed Central, National Institutes of Health.
- 35139-67-4|2,6-Diamino-4-chloropyrimidine-1-oxide.BLDpharm.
Sources
- 1. youtube.com [youtube.com]
- 2. pharmtech.com [pharmtech.com]
- 3. iosrphr.org [iosrphr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News in brief: GC-MS and pyrimidine metabolism [pubsapp.acs.org]
- 8. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloropyrimidine-2,5-diamine and 4,6-Dichloro-2,5-diaminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, diaminopyrimidine scaffolds are privileged structures, forming the core of numerous therapeutics, particularly in oncology and immunology. The strategic functionalization of these scaffolds is paramount in developing novel chemical entities with desired pharmacological profiles. This guide provides an in-depth comparative analysis of the reactivity of two key diaminopyrimidine building blocks: 4-Chloropyrimidine-2,5-diamine and 4,6-dichloro-2,5-diaminopyrimidine . Our focus will be on their behavior in common and critical synthetic transformations, including nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. This analysis is grounded in established principles of heterocyclic chemistry and supported by representative experimental protocols.
Structural and Electronic Considerations: A Tale of Two Isomers
The reactivity of a substituted pyrimidine is intricately linked to the electronic nature and position of its substituents. The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. However, the amino and chloro substituents on our two molecules of interest exert opposing electronic effects, leading to distinct reactivity profiles.
-
4-Chloropyrimidine-2,5-diamine: This molecule possesses a single chlorine atom at the C4 position and two amino groups at C2 and C5. The amino groups are electron-donating through resonance, which partially mitigates the electron deficiency of the pyrimidine ring. The chlorine at the C4 position is activated towards nucleophilic attack by the adjacent ring nitrogen at N3 and the para nitrogen at N1.
-
4,6-Dichloro-2,5-diaminopyrimidine: In this isomer, we have two chlorine atoms at the electronically equivalent C4 and C6 positions, and amino groups at C2 and C5. The two chlorine atoms significantly increase the electrophilicity of the pyrimidine ring compared to its monochloro counterpart. The C4 and C6 positions are highly activated towards nucleophilic attack by the adjacent ring nitrogens. The amino groups at C2 and C5, being electron-donating, will influence the overall reactivity and regioselectivity of substitution reactions.
Based on these electronic features, we can infer a general trend in reactivity. The presence of two electron-withdrawing chlorine atoms in 4,6-dichloro-2,5-diaminopyrimidine is expected to render it more reactive towards nucleophiles compared to the monochlorinated 4-Chloropyrimidine-2,5-diamine . The electron-donating amino groups in both molecules will modulate this reactivity.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[1]
-
4-Chloropyrimidine-2,5-diamine: The single chlorine at the C4 position is the primary site for SNAr. The electron-donating amino groups at C2 and C5 will somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine. However, the C4 position remains sufficiently electrophilic for substitution reactions with a variety of nucleophiles, such as amines and alkoxides.
-
4,6-Dichloro-2,5-diaminopyrimidine: The two chlorine atoms at the C4 and C6 positions are highly activated and are the expected sites of substitution. Due to the symmetrical nature of the C4 and C6 positions, monosubstitution will lead to a single product. The introduction of the first nucleophile, which is typically an electron-donating group, will deactivate the ring towards a second substitution.[2] Achieving disubstitution often requires harsher reaction conditions.[2] The electron-donating amino groups at C2 and C5 will also influence the overall rate of reaction.
Inferred Reactivity Comparison: 4,6-dichloro-2,5-diaminopyrimidine is predicted to be more reactive in SNAr reactions than 4-Chloropyrimidine-2,5-diamine due to the presence of two activating chloro groups.
Experimental Protocol: Representative SNAr Amination
This protocol is a generalized procedure adapted from literature for the amination of chloropyrimidines and should be optimized for specific substrates.[3]
-
Reaction Setup: In a dry round-bottom flask, dissolve the chloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol, n-butanol, or DMF.
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.0-1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[4]
-
4-Chloropyrimidine-2,5-diamine: The chlorine at the C4 position is a suitable handle for Suzuki coupling. The reaction will require a palladium catalyst, a phosphine ligand, a base, and a boronic acid or ester coupling partner. The amino groups on the pyrimidine ring can potentially coordinate to the palladium catalyst, which may necessitate the use of specific ligand systems to achieve high efficiency.
-
4,6-Dichloro-2,5-diaminopyrimidine: The C4 and C6 positions are both available for Suzuki coupling. Selective mono-arylation can often be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.[5] A second Suzuki coupling to achieve di-arylation is also possible, typically requiring more forcing conditions.
Inferred Reactivity Comparison: The relative reactivity in Suzuki coupling is less straightforward to predict without direct experimental comparison. While the C-Cl bond at the C4/C6 positions is generally reactive, the overall efficiency will be highly dependent on the chosen catalyst system and the potential for catalyst inhibition by the amino groups.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from procedures for Suzuki coupling of related chloropyrimidines.[6][7]
-
Reaction Setup: To a dry Schlenk flask, add the chloropyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Na₂CO₃ (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a versatile method for the synthesis of arylamines.[8]
-
4-Chloropyrimidine-2,5-diamine: The C4-chloro substituent is amenable to Buchwald-Hartwig amination. This reaction allows for the introduction of a wide variety of primary and secondary amines under relatively mild conditions compared to traditional SNAr reactions, particularly for less nucleophilic amines.
-
4,6-Dichloro-2,5-diaminopyrimidine: Both the C4 and C6 positions can undergo Buchwald-Hartwig amination. Similar to Suzuki coupling, selective mono-amination is achievable with careful control of reaction parameters.[1] The choice of ligand is crucial for achieving high yields and selectivity.
Inferred Reactivity Comparison: Both substrates are expected to be viable for Buchwald-Hartwig amination. The dichlorinated pyrimidine may offer opportunities for sequential, regioselective amination with different amines, thus enabling the rapid generation of molecular diversity.
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl chlorides.[1][8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyrimidine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 1.2-2 times the palladium loading), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is then purified by column chromatography.
Data Summary and Visualization
The following table provides a qualitative summary of the inferred reactivity of the two diaminopyrimidines in the discussed transformations.
| Feature | 4-Chloropyrimidine-2,5-diamine | 4,6-Dichloro-2,5-diaminopyrimidine |
| Structure | Monochloro, two amino groups | Dichloro, two amino groups |
| Electrophilicity | Moderately electrophilic | Highly electrophilic |
| SNAr Reactivity | Reactive at C4 | Highly reactive at C4 and C6; sequential substitution possible |
| Suzuki Coupling | Reactive at C4 | Reactive at C4 and C6; potential for selective mono- or di-arylation |
| Buchwald-Hartwig | Reactive at C4 | Reactive at C4 and C6; allows for sequential amination |
Reaction Workflow: Sequential Functionalization of 4,6-Dichloro-2,5-diaminopyrimidine
Caption: Sequential functionalization strategies for 4,6-dichloro-2,5-diaminopyrimidine.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
Both 4-Chloropyrimidine-2,5-diamine and 4,6-dichloro-2,5-diaminopyrimidine are valuable building blocks in the synthesis of complex nitrogen-containing heterocycles. The choice between these two reagents will largely depend on the synthetic strategy and the desired final product.
-
4-Chloropyrimidine-2,5-diamine is an ideal substrate for the synthesis of mono-substituted pyrimidine derivatives at the C4 position.
-
4,6-Dichloro-2,5-diaminopyrimidine , with its two reactive chloro-substituents, offers a versatile platform for the synthesis of both symmetrically and unsymmetrically di-substituted pyrimidines. Its higher reactivity in SNAr reactions may be advantageous in certain contexts, while the potential for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions opens up a vast chemical space for exploration in drug discovery programs.
The experimental protocols provided herein serve as a starting point for the development of robust synthetic routes. As with any chemical transformation, optimization of reaction conditions for specific substrates is crucial for achieving high yields and purity.
References
- BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem Technical Support Center.
- Baker, B. R., et al. (1954). Preparation of purines. U.S.
- Burchall, J. J. (1994). Basis of Selectivity of Antibacterial Diaminopyrimidines. Journal of Medical and Biological Research, 27(4), 417-468.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine. BenchChem Technical Support Center.
- Jakubkiene, V., et al. (2012). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synthesis, 44(24), 3847-3854.
- Zimmerman, J. (2006). Synthesis of purine derivatives. U.S.
- Vince, R. (1994). Process for the synthesis of chloropurine intermediates.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. BenchChem Technical Support Center.
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8435-8437.
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-133). John Wiley & Sons.
- Welker, M. E., et al. (2014). Nucleophilic aromatic substitution reactions of chloropyrimidines. Tetrahedron, 70(42), 7727-7734.
- van der Plas, H. C. (1973). The reactivity of substituted purines in strongly basic medium. The occurrence of geometrical isomerism in the anions of aromatic amino compounds. Wageningen University Research.
- Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
- Loudon, G. M. (2015). Organic Chemistry. Roberts and Company Publishers.
- AstraZeneca AB. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Hartwig, J. F. (2010). Evolution of a reaction: the Buchwald–Hartwig amination. Journal of the American Chemical Society, 132(38), 13174-13175.
- El-Faham, A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6934-6945.
- Burchall, J. J., & Hitchings, G. H. (1965). History and future of antimicrobial diaminopyrimidines.
- Kikelj, D. (2009). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Synthesis, 2009(24), 4155-4160.
- Nolan, S. P. (2017).
- Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- AstraZeneca AB. (2023). Compounds useful as kinase inhibitors. U.S.
- Ghorab, M. M., et al. (2021). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Journal of Heterocyclic Chemistry, 58(1), 1-11.
- LibreTexts. (2023).
- Wikipedia. (2024). Suzuki reaction.
- Romero-Ortega, M., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Al-Masoudi, N. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5028.
- Kumar, A., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Journal of Heterocyclic Chemistry, 57(1), 1-10.
- Khan Academy. (2019).
- Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Baron, P. (2025).
- Kikelj, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2858.
- Arvanitis, A. G., et al. (2004). Diaminopyridines for the treatment of diseases which are characterised by excessive or anomal cell proliferation. U.S.
- PDB-101. (2021). Global Health: Antimicrobial Resistance: Diaminopyrimidine.
- McElroy, W. T., et al. (2015). Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4. Bioorganic & Medicinal Chemistry Letters, 25(9), 1836–1841.
- Xi'an Jiaotong University. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Traube, W. (1900). Synthesis of Purines. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Black, D. A., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 12(40), 7959-7967.
- Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- González-Vera, J. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Validation Guide: HPLC Strategies for 4-Chloropyrimidine-2,5-diamine
Executive Summary
The quantification of 4-Chloropyrimidine-2,5-diamine presents a classic "polarity trap" in pharmaceutical analysis. As a key intermediate in the synthesis of antiviral and anticancer nucleoside analogs, its purity is critical. However, its chemical structure—a pyrimidine ring substituted with a chlorine atom and two amino groups—creates a dual challenge:
-
High Polarity (LogP ~0.1 - 0.5): Results in poor retention on standard C18 columns (the "dead volume" elution problem).
-
Basic Character (pKa ~3.7): Leads to severe peak tailing due to secondary interactions with residual silanols.
This guide objectively compares three chromatographic strategies, ultimately validating the Pentafluorophenyl (PFP) stationary phase as the superior methodology over traditional C18 and Ion-Pairing techniques. We provide a complete validation framework aligned with the recently updated ICH Q2(R2) guidelines.
The Challenge: Why Standard Methods Fail
Before detailing the solution, we must characterize the failure modes of the alternatives.
Comparative Performance Analysis
| Feature | Method A: Standard C18 | Method B: Ion-Pairing (IP-RP) | Method C: PFP (Recommended) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Ionic Masking | |
| Retention ( | < 1.0 (Elutes near void) | > 5.0 (Adjustable) | 2.5 - 4.0 (Ideal) |
| Tailing Factor ( | > 2.0 (Severe tailing) | 1.2 - 1.5 (Acceptable) | < 1.2 (Symmetrical) |
| MS Compatibility | Excellent | Poor (Non-volatile salts) | Excellent (Volatile buffers) |
| Equilibration | Fast (10-15 min) | Very Slow (> 60 min) | Fast (10-15 min) |
| Robustness | Low (pH sensitive) | Low (Temp/Conc sensitive) | High (Orthogonal selectivity) |
The Mechanism of Failure vs. Success
-
C18 Failure: The analyte is too polar. The hydrophobic C18 chains cannot "grip" the hydrated amino groups effectively, leading to early elution.
-
PFP Success: The PFP phase contains a benzene ring with five electronegative fluorine atoms.[1] This creates a specific "electron-deficient" cavity that interacts strongly with the "electron-rich" amino groups (
-base) and the chlorine atom (halogen-halogen interaction) of the analyte.
Recommended Protocol: PFP Selectivity
This protocol utilizes a fluorinated stationary phase to achieve retention without the need for non-volatile ion-pairing reagents.[1]
Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) bonded silica,
, (e.g., Thermo Hypersil GOLD PFP or Phenomenex Kinetex F5). -
Mobile Phase A:
Ammonium Formate, adjusted to pH with Formic Acid. -
Mobile Phase B: Methanol (MeOH).
-
Note: MeOH is preferred over Acetonitrile for PFP columns as it enhances the
- interaction.
-
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV @
(Pyrimidine transition). -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Validation Framework (ICH Q2 R2)
The following validation steps ensure the method is "fit for purpose."
System Suitability Testing (SST)
Requirement: Run a standard solution (
-
Tailing Factor (
): NMT . -
Theoretical Plates (
): NLT . -
Precision (RSD): NMT
for 6 replicate injections.
Specificity (Selectivity)
Demonstrate separation between the analyte and potential synthesis impurities (e.g., 2,4,6-trichloropyrimidine or des-chloro analogs).
-
Acceptance Criteria: Resolution (
) between the Main Peak and nearest impurity. -
Procedure: Inject individual impurity standards and spike them into the sample matrix.
Linearity & Range
-
Range:
(LOQ) to . -
Levels: 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150% of target).
-
Criteria: Coefficient of determination (
) .[2]
Accuracy (Recovery)
-
Procedure: Spike blank matrix with analyte at 3 levels (Low, Medium, High).
-
Criteria: Mean recovery
.
Sensitivity (LOD/LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.
-
Typical LOQ for this method:
.
Visualizing the Science
Diagram 1: The PFP Retention Mechanism
This diagram illustrates why PFP succeeds where C18 fails. The "Fluorine-Chlorine" and "Pi-Pi" interactions are the key drivers.
Caption: Mechanistic comparison showing the multi-modal interactions of PFP phases (Pi-Pi, Halogen, Dipole) vs. the weak interaction of C18.
Diagram 2: ICH Q2(R2) Validation Workflow
A logical flow for executing the validation study efficiently.
Caption: Step-by-step validation lifecycle ensuring all ICH Q2(R2) parameters are met sequentially.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link
-
Regalado, E. L., et al. (2015).[5] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A. Link
-
PubChem. (2024). 2-Chloropyrimidine-4,5-diamine Compound Summary. National Library of Medicine. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. Link
Sources
- 1. hawach.com [hawach.com]
- 2. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS versus GC-MS for the Analysis of Pyrimidine Impurities
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of drug development and manufacturing, the control of impurities is not merely a quality benchmark; it is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products.[1] Pyrimidine-based structures are foundational to numerous active pharmaceutical ingredients (APIs), particularly in antiviral and anticancer therapies. During the synthesis and storage of these APIs, a variety of related substances, or impurities, can emerge. These can include isomers, starting material residues, byproducts, and degradation products. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines such as Q3A(R2) and Q3B(R2), mandate the rigorous identification and quantification of impurities exceeding specific thresholds, which are often as low as 0.05%.[1][2][3][4]
This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of pyrimidine impurity profiling. As a senior application scientist, my objective is to move beyond a simple recitation of specifications and delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
Pillar 1: Understanding the Analytes - The Physicochemical Nature of Pyrimidine Impurities
The choice between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the target analytes. Pyrimidine impurities are typically:
-
Polar: The presence of nitrogen-containing heterocyclic rings, along with functional groups like amines (-NH2), hydroxyls (-OH), and carbonyls (C=O), imparts significant polarity.
-
Non-Volatile: Due to their polarity and often moderate to high molecular weights, these compounds do not readily vaporize at temperatures used in gas chromatography.
-
Thermally Labile: Many complex organic molecules, including potential pyrimidine impurities, can degrade at the high temperatures required for GC analysis.
This inherent nature strongly favors methodologies that operate under milder conditions and are well-suited for polar compounds.
Pillar 2: A Head-to-Head Comparison of Core Technologies
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Workhorse
LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.[5] For polar molecules like pyrimidines, reversed-phase HPLC or UHPLC is the most common separation mode.
-
Principle of Separation: Analytes are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[6][7] By modifying the mobile phase composition, a wide range of polar compounds can be effectively resolved.
-
Principle of Detection: Following separation, the column effluent is directed to a mass spectrometer. "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are employed. These methods transfer analytes from the liquid phase into gas-phase ions with minimal fragmentation, preserving the molecular ion, which is crucial for unambiguous identification.[5]
The primary advantage of LC-MS lies in its direct compatibility with polar, non-volatile, and thermally sensitive compounds, making it exceptionally well-suited for the analysis of pyrimidine impurities without the need for chemical modification.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatiles
GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column.[6]
-
Principle of Separation: A sample is vaporized in a heated inlet and transported through the column by an inert carrier gas (e.g., helium). Separation occurs based on the compounds' boiling points and affinities for the stationary phase.
-
Principle of Detection: As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by a high-energy beam of electrons (Electron Ionization, EI). This "hard" ionization technique causes extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is excellent for structural elucidation and library matching.
The core limitation of GC-MS is its stringent requirement that analytes be both volatile and thermally stable.[9][10] Direct analysis of most pyrimidine impurities is therefore not feasible. This necessitates an additional, critical step: derivatization .
The Derivatization Imperative in GC-MS
To make polar pyrimidines amenable to GC-MS analysis, their polar functional groups must be chemically modified to increase volatility and thermal stability.[11][12] The most common approach is silylation , where active hydrogens on hydroxyl, amine, and carboxyl groups are replaced with a trimethylsilyl (TMS) group using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13][14]
While effective, derivatization introduces significant complexities:
-
Increased Sample Preparation Time: It adds multiple steps to the workflow (reaction, drying), reducing overall sample throughput.[9]
-
Potential for Artifacts: Incomplete reactions or side reactions can lead to the formation of multiple derivative peaks for a single analyte, complicating data interpretation.
-
Moisture Sensitivity: Silylation reagents are highly sensitive to moisture, requiring rigorously dry conditions to prevent reagent degradation and ensure reaction completion.[14]
Comparative Summary: Making an Informed Decision
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. Directly applicable to most pyrimidine impurities.[5][6][7] | Requires volatile and thermally stable compounds. Not directly applicable to most pyrimidine impurities.[6][10] |
| Sample Preparation | Often simple "dilute-and-shoot" protocols. Minimal sample manipulation reduces error.[15] | Complex, requires a mandatory derivatization step (e.g., silylation) for polar analytes.[9][11][14] |
| Throughput | High, due to simpler sample preparation and fast analysis times with modern UHPLC systems. | Lower overall throughput due to the time-consuming derivatization step. |
| Ionization Technique | Soft ionization (ESI, APCI) preserves the molecular ion, simplifying identification.[5] | Hard ionization (EI) provides rich fragmentation patterns for structural elucidation but may not show a molecular ion. |
| Key Advantage | Broad applicability and direct analysis, making it the more versatile and robust choice for unknown impurity profiling. | Excellent separation efficiency and highly reproducible fragmentation for library matching of known, volatile compounds.[12] |
| Key Limitation | Susceptible to matrix effects (ion suppression or enhancement) which can affect quantification.[7] | Limited to analytes that are volatile or can be successfully derivatized without degradation.[9][10] |
Experimental Workflows: A Visual and Practical Guide
LC-MS Workflow for Pyrimidine Impurity Analysis
The LC-MS workflow is direct and streamlined, minimizing sample handling and potential sources of error.
Caption: Streamlined LC-MS workflow for pyrimidine impurity analysis.
Protocol: LC-MS/MS Method for Pyrimidine Impurity Profiling
This protocol is a representative method for the quantification of potential impurities in a pyrimidine-based drug substance.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the drug substance into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix thoroughly. This yields a 0.5 mg/mL stock solution.
-
Further dilute as necessary to bring the expected impurity concentrations into the calibrated range of the instrument.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 2.5 kV.[16]
-
Desolvation Temperature: 650 °C.[16]
-
Acquisition Mode: Develop a Multiple Reaction Monitoring (MRM) method for known impurities. Concurrently, perform full scan experiments to detect and identify unknown impurities.[17]
-
Rationale: The use of a tandem mass spectrometer (like a triple quadrupole or QTOF) allows for highly selective and sensitive quantification of known impurities via MRM, while the full scan data is essential for identifying novel or unexpected impurities.[5][16]
-
GC-MS Workflow for Pyrimidine Impurity Analysis
The GC-MS workflow is defined by the essential, multi-step derivatization process prior to instrumental analysis.
Caption: GC-MS workflow, highlighting the mandatory derivatization step.
Protocol: GC-MS Method with Silylation for Pyrimidine Analysis
This protocol outlines a typical derivatization and analysis procedure for pyrimidine bases.[13][18]
-
Sample Preparation & Derivatization:
-
Pipette a known volume of the sample solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Causality: The removal of all water and protic solvents is critical as they will react with the silylation reagent.
-
Add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of a silylation reagent (e.g., MSTFA).
-
Seal the vial tightly and heat at 70 °C for 60 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
Column: HP-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Rationale: The temperature program is optimized to separate the derivatized analytes based on their volatility.
-
Injection Mode: Splitless (for trace analysis).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-550) to collect fragmentation patterns for library searching and identification.
-
Conclusion and Authoritative Recommendation
For the comprehensive analysis of pyrimidine impurities in pharmaceutical development, LC-MS is unequivocally the superior and recommended technique. Its ability to directly analyze polar, non-volatile, and thermally labile compounds aligns perfectly with the inherent chemical nature of pyrimidine structures and their potential impurities.[6][8][19] The streamlined "dilute-and-shoot" sample preparation minimizes handling, reduces the potential for error, and maximizes sample throughput—a critical factor in a regulated environment.
While GC-MS is a powerful technique, its application to this specific challenge is hampered by the mandatory, and often complex, derivatization step.[9] This additional procedure not only increases analysis time but also introduces potential variability and artifacts that can compromise data integrity. GC-MS may find niche applications if a specific, highly volatile, and thermally stable pyrimidine impurity is being targeted, or for orthogonal confirmation. However, for the purpose of discovery, identification, and routine quantification of the broad spectrum of potential impurities, LC-MS provides a more robust, versatile, and efficient solution.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (n.d.). Quality: impurities.
- Regulatory aspects of Impurity profiling. (2020, December 15).
- ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
- Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?.
- Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Chemistry.
- de Sain-van der Velden, M. G. M., et al. (2019).
- Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
- Niessen, W. M. A. (2001).
- U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
- Liu, D., & Sun, M. (2005). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. American Pharmaceutical Review.
- Jones-Lepp, T. L., & Stevens, R. (2016).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Waters Corporation. (n.d.). Impurities Application Notebook.
- U.S. Food and Drug Administration. (2010). Guidance for Industry: ANDAs: Impurities in Drug Products.
- K-C. Cheng, et al. (2015). LC-MS metabolomics of polar compounds. Journal of Biomedical Science.
- Young, J. E., Nguyen, H. N., & Pesek, J. J. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.
- ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS.
- de Sain-van der Velden, M. G. M., et al. (2019).
- American Chemical Society. (2001). News in brief: GC-MS and pyrimidine metabolism. Analytical Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Al-Shehri, M. A. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
- Doneanu, A. (n.d.).
- Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography.
- Cobice, D. F., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal.
- Khuhawar, M. Y., & Qureshi, G. A. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
- AZoM. (2023, June 10). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
- Dong, M. W. (2025, May 13).
- Kowalski, P., & Olędzka, I. (2020). Sample Preparation in Capillary Electrophoresis for the Determination of Small Molecule Drugs and Metabolites in Urine. Molecules.
- Bibel, M. (2025, March 9).
- Mitrowska, K., & Posyniak, A. (2005). Sample preparation in analysis of pharmaceuticals.
- AGILENT. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
- Boopathi, M., et al. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Chromatography Forum. (2005, March 16). Derivatization technique for both purines and pyrimidines.
- Thurbide Research Group. (n.d.). Rapid Preparation of Pharmaceutical Samples for Analysis.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. iltusa.com [iltusa.com]
- 7. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. labioscientific.com [labioscientific.com]
- 10. mastelf.com [mastelf.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. emerypharma.com [emerypharma.com]
- 13. News in brief: GC-MS and pyrimidine metabolism [pubsapp.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Navigating the Therapeutic Potential of 4-Chloropyrimidine-2,5-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of clinically significant molecules. The strategic functionalization of this privileged heterocycle has yielded a multitude of therapeutic agents with diverse biological activities. This guide delves into the emerging potential of a specific, yet underexplored, class of these compounds: 4-chloropyrimidine-2,5-diamine derivatives . By examining the biological activities of structurally related compounds and extrapolating key structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers poised to investigate this promising chemical space.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the basis of uracil, thymine, and cytosine. Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a favored scaffold in the design of enzyme inhibitors and receptor modulators. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological targets, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.
Decoding the Impact of Chloro and Diamino Substitutions
The presence and positioning of chloro and amino groups on the pyrimidine ring are critical determinants of biological activity. The electron-withdrawing nature of the chlorine atom at the C4 position can enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack, a key step in the synthesis of diverse derivatives. Furthermore, the chloro group can occupy hydrophobic pockets within target proteins, contributing to binding affinity.
The diamino substitution pattern, particularly at the C2 and C5 positions, offers multiple points for hydrogen bonding, which is crucial for anchoring the molecule within the active site of enzymes like kinases. Many successful kinase inhibitors, for instance, utilize a 2,4-diaminopyrimidine core to mimic the hinge-binding motif of ATP. While the 2,5-diamine arrangement is less common, it presents a unique vector for exploring novel interactions within protein targets.
Comparative Landscape: Biological Activities of Related Pyrimidine Derivatives
While dedicated research on 4-chloropyrimidine-2,5-diamine derivatives is nascent, a wealth of information on structurally analogous compounds provides a solid foundation for predicting their therapeutic potential.
Anticancer Activity: A Primary Focus
The majority of research on substituted pyrimidines has centered on their application as anticancer agents, primarily through the inhibition of protein kinases that are dysregulated in various malignancies.
Table 1: Anticancer Activity of Representative Chloro- and Diamino-Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 2-Amino-4-chloro-pyrimidine Derivatives | 4-(4-(Bromophenyl)piperazin-1-yl)pyrimidin-2-amine | Cytotoxicity | HCT116 (Colon) | 89.24 µM | [1] |
| MCF7 (Breast) | 89.37 µM | [1] | |||
| 2,4-Diaminopyrimidine Derivatives | Compound 9k (possessing a triazolopiperazine scaffold) | Cytotoxicity | A549 (Lung) | 2.14 µM | [2] |
| HCT-116 (Colon) | 3.59 µM | [2] | |||
| PC-3 (Prostate) | 5.52 µM | [2] | |||
| MCF-7 (Breast) | 3.69 µM | [2] | |||
| Pyrimido[4,5-b]indole-2,4-diamines | 5-Chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine | VEGFR-2 Inhibition | Not specified | Potent and selective | [3] |
| Pyrimido[4,5-d]pyrimidines | Derivative 7d | Cytotoxicity | Hematological cancer cell lines | Efficacious | [4] |
Key Insights from Comparative Analysis:
-
Kinase Inhibition: The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif for many kinase inhibitors. It is plausible that the 2,5-diamino arrangement in 4-chloropyrimidine-2,5-diamine could engage with different kinases or interact with the same kinases in a novel binding mode. The chloro-substituent can further enhance binding affinity by occupying hydrophobic regions near the ATP-binding site.
-
Antiproliferative Effects: As evidenced by the data in Table 1, various chloro- and diamino-pyrimidine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines. The specific substitutions on the amino groups play a crucial role in determining the potency and selectivity of these compounds.[2]
Antimicrobial and Antiviral Potential
Beyond cancer, pyrimidine derivatives have shown promise in combating infectious diseases.
-
Antimicrobial Activity: Certain pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes.
-
Antiviral Activity: Structurally related pyrimido[4,5-d]pyrimidines have exhibited notable efficacy against human coronavirus 229E (HCoV-229E).[4] This suggests that 4-chloropyrimidine-2,5-diamine derivatives could also be explored for their antiviral properties.
Experimental Workflows: A Blueprint for Investigation
For researchers venturing into the synthesis and biological evaluation of novel 4-chloropyrimidine-2,5-diamine derivatives, the following experimental protocols, adapted from studies on related compounds, can serve as a valuable starting point.
Synthesis of N²,N⁵-Disubstituted 4-Chloropyrimidine-2,5-diamines
A plausible synthetic route to novel 4-chloropyrimidine-2,5-diamine derivatives can be conceptualized based on established pyrimidine chemistry.
dot
Caption: Proposed synthetic workflow for N²,N⁵-disubstituted 4-chloropyrimidine-2,5-diamines.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4,5-diamino-2-chloropyrimidine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired primary or secondary amine (2-3 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N²,N⁵-disubstituted 4-chloropyrimidine-2,5-diamine.
In Vitro Antiproliferative Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5]
dot
Caption: Workflow for determining the antiproliferative activity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Future Directions and Concluding Remarks
The 4-chloropyrimidine-2,5-diamine scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. The comparative analysis of structurally related compounds strongly suggests that derivatives of this scaffold are likely to exhibit potent anticancer, antimicrobial, and antiviral activities. The synthetic and biological testing protocols outlined in this guide provide a solid framework for initiating research in this promising field.
Future investigations should focus on:
-
Diverse Library Synthesis: The synthesis and screening of a diverse library of N²,N⁵-disubstituted 4-chloropyrimidine-2,5-diamine derivatives to establish robust structure-activity relationships.
-
Target Identification: Elucidating the specific molecular targets (e.g., kinases, microbial enzymes) of the most active compounds.
-
Mechanism of Action Studies: Investigating the downstream cellular effects of these compounds, such as cell cycle arrest and apoptosis induction in cancer cells.
By systematically exploring the chemical space around the 4-chloropyrimidine-2,5-diamine core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.
References
-
Al-Ostath, A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17537. Available from: [Link]
-
Di Domizio, J., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2549. Available from: [Link]
-
Wang, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(14), 6376-6389. Available from: [Link]
-
Abdel-Aziz, A. A.-M., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. European Journal of Medicinal Chemistry, 62, 537-547. Available from: [Link]
-
Yadav, S., & Kumar, N. (2022). Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(05), 196-204. Available from: [Link]
-
Chen, Y.-L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available from: [Link]
-
Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213. Available from: [Link]
-
Rovida, S., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Chiral 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Derivatives. Chemistry & Biodiversity, 16(5), e1900097. Available from: [Link]
-
Szymańska, E., et al. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. Molecules, 17(7), 8193-8207. Available from: [Link]
-
Gierczak, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5038. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Novel Neocryptolepine–Rhodanine Hybrids. Molecules, 27(19), 6649. Available from: [Link]
-
Sedić, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2483. Available from: [Link]
-
van Meerloo, J., et al. (2011). The MTT assay for estimating cell viability and proliferation. Methods in Molecular Biology, 716, 1-12. Available from: [Link]
-
Nowicka, A., et al. (2015). Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 101-111. Available from: [Link]
-
Furet, P., et al. (2014). Pyrimidine-2,4-diamine derivatives as kinase inhibitors. WIPO Patent Application WO/2014/091265. Available from: [Link]
-
Raghavan, S. (2018). Mixed co culture experiment and MTT assays protocol? ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Fluazinam. PubChem Compound Summary for CID 91731. Retrieved from [Link]
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloropyrimidine-2,5-diamine
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-Chloropyrimidine-2,5-diamine presents a trifecta of reactive sites, making it a highly valuable, albeit challenging, synthetic target. This guide provides an in-depth comparison of plausible synthetic strategies for this molecule. While direct, published routes are scarce, this document outlines two primary, scientifically-grounded approaches, drawing upon established methodologies for analogous pyrimidine systems. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable route for your research needs.
Table of Contents
-
Introduction: The Synthetic Challenge
-
Retrosynthetic Analysis
-
Route 1: Chlorination of a Diaminopyrimidine Precursor
-
Mechanistic Overview
-
Experimental Protocol
-
Advantages and Disadvantages
-
-
Route 2: Sequential Amination of a Dichloropyrimidine Precursor
-
Mechanistic Overview
-
Experimental Protocol
-
Advantages and Disadvantages
-
-
Comparative Summary of Synthesis Routes
-
References
Introduction: The Synthetic Challenge
The synthesis of 4-Chloropyrimidine-2,5-diamine is a non-trivial endeavor due to the differential reactivity of the pyrimidine ring positions and the potential for competing side reactions. The primary challenges lie in achieving regioselective functionalization and managing the electronic effects of the amino and chloro substituents. This guide will explore two logical retrosynthetic pathways, providing a framework for the laboratory synthesis of this versatile building block.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 4-Chloropyrimidine-2,5-diamine suggests two main strategies, each with its own set of considerations.
Caption: Retrosynthetic analysis of 4-Chloropyrimidine-2,5-diamine.
Route 1: Chlorination of a Diaminopyrimidine Precursor
This approach focuses on the initial construction of a diaminopyrimidine core, followed by a selective chlorination step. A key intermediate in this proposed pathway is 2,5-diamino-4-hydroxypyrimidine.
Mechanistic Overview
The conversion of a hydroxypyrimidine to a chloropyrimidine is a classic transformation, typically achieved using reagents like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is then displaced by a chloride ion. The presence of two amino groups on the pyrimidine ring can influence the reactivity of the hydroxyl group and may require careful optimization of reaction conditions to avoid side reactions.
Caption: Proposed mechanism for Route 1.
Experimental Protocol
This protocol is adapted from established procedures for the chlorination of similar hydroxypyrimidines.[1][2]
Step 1: Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride
A common precursor for many substituted pyrimidines is 2,5-diamino-4,6-dihydroxypyrimidine, which can be synthesized from guanidine hydrochloride and dimethyl malonate.[3]
Step 2: Chlorination to form 2,5-diamino-4,6-dichloropyrimidine
The dihydroxypyrimidine is then chlorinated.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (1 equivalent) in phosphorus oxychloride (10-15 equivalents).
-
Add a catalytic amount of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride.[2][4]
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 24-28 hours.[2]
-
After cooling, carefully quench the reaction by slowly adding the mixture to crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH of 7.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-diamino-4,6-dichloropyrimidine.
Step 3: Selective Reduction to 4-Chloropyrimidine-2,5-diamine
Achieving selective reduction of the 6-chloro position while retaining the 4-chloro group is a significant challenge. Catalytic hydrogenation is a potential method.
-
Dissolve the 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a palladium-based catalyst (e.g., Pd/C) and a base (e.g., magnesium oxide or potassium hydroxide) to neutralize the HCl generated.[5][6]
-
Hydrogenate the mixture under a hydrogen atmosphere at a controlled pressure and temperature. Careful monitoring of the reaction progress is crucial to stop the reaction after the desired monochlorinated product is formed.
-
Filter the catalyst and evaporate the solvent. The product will likely require purification by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | The chlorination step uses harsh reagents (POCl₃). |
| Well-established chlorination procedures for pyrimidines. | Selective reduction of one of two chloro groups can be difficult and may lead to a mixture of products.[7] |
| Requires careful control and optimization of the reduction step. |
Route 2: Sequential Amination of a Dichloropyrimidine Precursor
This alternative strategy begins with a dichlorinated pyrimidine and introduces the amino groups in a stepwise manner. A plausible starting material for this route is 2,4-dichloro-5-nitropyrimidine, which can be synthesized from 5-nitrouracil.
Mechanistic Overview
The reactivity of chlorine atoms on a pyrimidine ring towards nucleophilic aromatic substitution (SNAr) is position-dependent, generally following the order C4(6) > C2 > C5.[8] This inherent difference in reactivity can be exploited to achieve selective amination.
Caption: Experimental workflow for Route 2.
Experimental Protocol
This protocol is a hypothetical pathway based on known selective amination and reduction reactions of pyrimidines.
Step 1: Synthesis of 2,4-Dichloro-5-aminopyrimidine
This can be prepared from 5-nitrouracil.
Step 2: Selective amination at the C4 position
-
Dissolve 2,4-dichloro-5-aminopyrimidine (1 equivalent) in a suitable solvent like DMF.
-
Add a source of ammonia (e.g., a solution of ammonia in an alcohol or aqueous ammonia) (1-1.2 equivalents).
-
The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the substrate. The C4 position is generally more reactive to nucleophilic attack.[8][9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation or extraction.
Step 3: Amination at the C2 position
-
The resulting 4-amino-2-chloro-5-aminopyrimidine can be subjected to a second amination.
-
Due to the deactivating effect of the first amino group, more forcing conditions may be required for the second amination. This might involve higher temperatures or the use of a palladium catalyst.[10][11]
-
Dissolve the monochlorinated intermediate in a suitable solvent, add the aminating agent, a palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., DavePhos), and a base (e.g., K₂CO₃).[10][12]
-
Heat the reaction mixture until the starting material is consumed.
-
Work-up involves removing the catalyst and purifying the product, likely via column chromatography.
Step 4: An Alternative Pathway - Reduction then Diazotization/Chlorination
An alternative to direct amination at the 5-position would be to start with a precursor that already has a nitro group at this position, which can then be reduced to an amine.
-
Starting with 2,4-diamino-5-nitropyrimidine, the nitro group can be reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl).
-
The resulting triaminopyrimidine would then need to be selectively converted to the desired chlorinated product. This is a significant challenge as diazotization of aminopyrimidines can be complex.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially high regioselectivity in the first amination step. | The second amination step may require harsh conditions or expensive catalysts. |
| Avoids the use of a difficult selective reduction of a dichloro compound. | The starting dichlorinated pyrimidine may be less readily available. |
| The overall synthesis may be longer with more steps. |
Comparative Summary of Synthesis Routes
| Feature | Route 1: Chlorination | Route 2: Amination |
| Key Transformation | Selective reduction | Regioselective amination |
| Starting Materials | Guanidine, Malonates | Dichloropyrimidine derivatives |
| Reagent Hazards | High (POCl₃) | Moderate (Pd catalysts, strong bases) |
| Key Challenge | Achieving selective monochlorination | Driving the second amination to completion |
| Potential Yield | Variable, dependent on reduction selectivity | Potentially higher overall yield if aminations are efficient |
| Scalability | Potentially challenging due to reduction step | More amenable to scale-up if catalyst loading is low |
Conclusion and Future Outlook
Both proposed routes to 4-Chloropyrimidine-2,5-diamine offer plausible, albeit challenging, pathways. Route 1, the chlorination of a diaminopyrimidine precursor, relies on a difficult selective reduction step that would require significant optimization. Route 2, the sequential amination of a dichloropyrimidine, may offer better control of regiochemistry but could necessitate the use of more expensive reagents and catalysts for the second amination.
For an initial laboratory-scale synthesis, Route 2 may provide a more predictable outcome, assuming a suitable dichlorinated starting material is accessible. For larger-scale production, the cost and efficiency of the catalytic amination step in Route 2 would need to be carefully considered against the potential for developing a highly optimized and selective reduction in Route 1.
Future research in this area could focus on the development of novel catalytic systems for the selective dehalogenation of polychlorinated pyrimidines or more efficient and regioselective amination methodologies that avoid the use of expensive catalysts.
References
-
Abel, A. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]
- CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
-
Aft, H. (1964). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. ACS Publications. [Link]
-
WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. [Link]
-
Lin, Y-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.
-
The investigations of the methods for the reduction of chloroyrimidines. (1955). Oregon State University. [Link]
-
Smith, K. L., & Johnson, A. W. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PubMed. [Link]
-
Manley, P. J., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(22), 4163-4166. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Hansen, F. G., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Pu, X., et al. (2021). Deaminative chlorination of aminoheterocycles. PMC. [Link]
-
EP0483204B1 - PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]
-
Lin, Y-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. [Link]
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]
- 2. data.epo.org [data.epo.org]
- 3. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of 4-Chloropyrimidine-2,5-diamine Analogs as Kinase Inhibitors
This guide provides an in-depth comparative analysis of a focused library of virtual 4-Chloropyrimidine-2,5-diamine analogs, evaluating their potential as inhibitors of two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will dissect the molecular interactions that govern their binding affinity and selectivity, offering a robust, scientifically-grounded framework for future drug design and lead optimization.
Introduction: The Pyrimidine Scaffold and the Rationale for In Silico Screening
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its versatile structure allows for substitutions that can be tailored to fit the specific contours and electrostatic environments of various enzyme active sites. The 4-Chloropyrimidine-2,5-diamine core, in particular, presents key hydrogen bond donors and acceptors, making it an excellent starting point for designing kinase inhibitors.
Kinases like EGFR and VEGFR-2 are crucial regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis.[4][5][6] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Developing inhibitors that can selectively target these kinases, or even possess a desired dual-inhibitory profile, is a major goal in modern drug discovery.
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[9][10] By employing rigorous, validated docking protocols, we can rapidly screen virtual libraries of compounds, prioritize candidates for synthesis, and gain critical insights into structure-activity relationships (SAR) long before committing to resource-intensive laboratory work.[11][12]
This guide details a comprehensive, self-validating workflow for the comparative docking of novel 4-Chloropyrimidine-2,5-diamine analogs against EGFR and VEGFR-2, culminating in an analysis of their predicted pharmacokinetic properties.
Detailed Methodologies
Our approach is segmented into four distinct, yet interconnected, phases: Ligand Library Design and Preparation, Target Protein Structuring, Validated Molecular Docking, and in silico ADMET Profiling. The causality behind each step is crucial for the integrity of the final results.
Experimental Workflow Overview
Sources
- 1. mdpi.com [mdpi.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 4-Chloropyrimidine-2,5-diamine: A Comprehensive Guide to Safety and Compliance
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 4-Chloropyrimidine-2,5-diamine (CAS RN: 156-83-2) are common intermediates. While indispensable in the laboratory, their safe and compliant disposal is a critical, non-negotiable aspect of the research lifecycle. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4-Chloropyrimidine-2,5-diamine, moving beyond mere procedural lists to explain the scientific and regulatory rationale behind each step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the protection of our environment.
Immediate Safety and Handling Precautions: The Foundation of Safe Disposal
Before any disposal activities commence, a thorough understanding of the hazards associated with 4-Chloropyrimidine-2,5-diamine is essential. This compound is a slightly yellow powder that can cause significant irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
Key Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]
-
Acute Toxicity: Harmful if swallowed.[2]
While the provided Safety Data Sheets (SDSs) do not definitively classify 4-Chloropyrimidine-2,5-diamine as a carcinogen, its structural alerts (a chlorinated heterocyclic amine) warrant a cautious approach. The Occupational Safety and Health Administration (OSHA) emphasizes stringent controls for known and potential carcinogens, a principle that should be applied here.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling 4-Chloropyrimidine-2,5-diamine for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Discard immediately after overt contact.[7] | Prevents skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | Protects against accidental splashes of the powder or solutions, which can cause serious eye irritation.[3][4] |
| Body Protection | A flame-retardant lab coat.[8] | Protects skin and clothing from contamination. |
| Respiratory | Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[1][8] | Reduces the risk of inhaling the powder, which can cause respiratory tract irritation.[1] For larger spills, a NIOSH-certified respirator may be necessary.[9] |
Step-by-Step Disposal Protocol for 4-Chloropyrimidine-2,5-diamine
The disposal of 4-Chloropyrimidine-2,5-diamine must be managed as a hazardous waste stream.[2][10] This is in accordance with the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[11][12] The following protocol outlines a compliant and safe disposal process.
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste.
-
Identify the Waste: All containers with residual 4-Chloropyrimidine-2,5-diamine, as well as any grossly contaminated materials (e.g., weigh boats, contaminated gloves, spill cleanup debris), must be designated as hazardous waste.
-
Segregate at the Source: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[13] Proper segregation prevents unintended chemical reactions and ensures the correct disposal pathway.
Step 2: Containerization
Proper containment is critical to prevent environmental release and ensure safe transport.
-
Select a Compatible Container: Use a container that is compatible with 4-Chloropyrimidine-2,5-diamine. An empty, clean, and dry original chemical container with its original lid is often a good choice.[14] Alternatively, use a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, free of leaks or corrosion.[11]
-
Secure Closure: The container must have a tight-fitting screw cap and be kept closed at all times, except when adding waste.[11][15] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Clear and accurate labeling is a strict regulatory requirement and a vital safety communication tool.
-
Affix a Hazardous Waste Label: As soon as you begin accumulating waste in the container, attach a hazardous waste label.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-Chloropyrimidine-2,5-diamine." Do not use abbreviations.
-
The specific hazard characteristics: "Irritant," "Acutely Toxic."
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory pending pickup by trained EHS personnel.
-
Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation, in what is known as a Satellite Accumulation Area.[15]
-
Safe Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4] Ensure it is in a secondary containment bin to catch any potential leaks.
Step 5: Arranging for Disposal
-
Contact EHS: Once your waste container is full, or if you are discontinuing the use of this chemical, contact your institution's EHS department to arrange for a waste pickup.
-
Manifesting: EHS will handle the final packaging, transportation, and creation of the hazardous waste manifest (EPA Form 8700-22), which tracks the waste from your laboratory to its final disposal facility.[11][15]
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for 4-Chloropyrimidine-2,5-diamine.
Caption: Disposal workflow for 4-Chloropyrimidine-2,5-diamine.
Spill and Decontamination Procedures
Accidents can happen, and a clear plan for managing spills is essential.
-
Evacuate and Alert: If a significant amount of dust is generated, evacuate the immediate area and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill.[8] Avoid using water, as this may create a solution that is harder to contain.
-
Collect the Material: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it into your designated hazardous waste container.[1]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Decontaminate Equipment: Any equipment used in the cleanup must be thoroughly decontaminated. If decontamination is not possible, the equipment itself must be disposed of as hazardous waste.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of 4-Chloropyrimidine-2,5-diamine is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to a detailed disposal protocol, and preparing for potential accidents, you contribute to a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they will be tailored to local and state regulations.[16] Your EHS department is your most valuable resource for ensuring compliance and safety in all waste disposal matters.
References
-
OSHA Retains Strong Focus on Carcinogen Safety . (2015, January 9). VelocityEHS. [Link]
-
Four Tips for Dealing with Carcinogenic Chemicals . (2014, February 26). Emedco's Blog. [Link]
-
Guidelines for the Laboratory Use of Chemical Carcinogens . Regulations.gov. [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration. [Link]
-
Carcinogens - Overview . Occupational Safety and Health Administration. [Link]
-
The Complete Beginners Guide to Chemical Disposal . (2022, April 15). Goodway Technologies. [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. [Link]
-
Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98% . Cole-Parmer. [Link]
-
Best Practices for Hazardous Waste Disposal . (2016, December 5). AEG Environmental. [Link]
-
Toxic waste . Wikipedia. [Link]
-
Hazardous waste regulations . Colorado Department of Public Health and Environment. [Link]
-
Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
-
Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ehs.com [ehs.com]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 10. fishersci.fi [fishersci.fi]
- 11. goodway.com [goodway.com]
- 12. Toxic waste - Wikipedia [en.wikipedia.org]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 15. epa.gov [epa.gov]
- 16. cdphe.colorado.gov [cdphe.colorado.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
